LSN 3213128
Description
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Properties
IUPAC Name |
N-(6-fluoro-1-oxo-2H-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S2/c18-13-7-10-3-5-19-17(23)12(10)8-14(13)20-27(24,25)16-2-1-15(26-16)21-6-4-11(22)9-21/h1-3,5,7-8,11,20,22H,4,6,9H2,(H,19,23)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUZLJDXUJUTGI-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LSN 3213128: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LSN 3213128 is a potent and selective, orally bioavailable, non-classical antifolate inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3] By selectively targeting AICARFT, this compound disrupts the production of purines, essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of cancer cells, which often exhibit upregulated purine metabolism.[1][2] This targeted inhibition leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a substrate of AICARFT. Elevated ZMP levels have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, further contributing to the anti-neoplastic effects of this compound. Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, including breast and lung cancer, both in vitro and in vivo. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting Purine Biosynthesis
The primary mechanism of action of this compound is the competitive inhibition of the enzyme AICARFT. AICARFT is one of two catalytic activities of the bifunctional enzyme aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC). It catalyzes the formylation of ZMP to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a crucial step in the de novo synthesis of purines.
Cancer cells, with their high proliferative rate, have an increased demand for nucleotides to support DNA replication and RNA synthesis. Consequently, the de novo purine synthesis pathway is often upregulated in malignant cells, making it an attractive target for anti-cancer therapies.
By inhibiting AICARFT, this compound effectively blocks the purine biosynthesis pathway, leading to a depletion of the purine nucleotide pool and subsequent inhibition of cancer cell proliferation. The anti-proliferative effects of this compound can be rescued by the addition of hypoxanthine, a purine salvage pathway substrate, in purine salvage-competent cell lines, confirming that the primary mode of action is through the restriction of purine availability.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Anti-proliferative Activity
| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Folate Condition | Reference |
| Enzymatic Assay | - | AICARFT Inhibition | 16 | - | |
| MDA-MB-231met2 | Triple-Negative Breast Cancer | Alamar Blue (GI50) | 85 | Regular RPMI | |
| NCI-H460 | Non-Small Cell Lung Cancer | Alamar Blue (GI50) | 3,470 | Regular RPMI | |
| A9 | Murine Fibrosarcoma | Alamar Blue (IC50) | 230 | Regular RPMI |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Cancer Model | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition (% T/C) | Reference |
| NCI-H460 | 10, 30, 60 mg/kg BID | 13 days | Dose-dependent inhibition | |
| A9 | 100 mg/kg BID | 12 days | Significant inhibition | |
| MDA-MB-231met2 | 30, 60 mg/kg BID | 22 days | Dose-dependent inhibition |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Alamar Blue Cell Viability Assay
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
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Cancer cell lines (e.g., MDA-MB-231met2, NCI-H460, A9)
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Complete growth medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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This compound stock solution (dissolved in DMSO)
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96-well clear bottom, black-walled tissue culture plates
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Alamar Blue HS Reagent
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Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in a final volume of 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Alamar Blue Addition and Incubation:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the GI50/IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key proteins in the AMPK signaling pathway following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-p70 S6 Kinase
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Denature by boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of subcutaneous xenograft models to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231met2, NCI-H460, A9)
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Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
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Matrigel (growth factor reduced)
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This compound formulation for oral gavage
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Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
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Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 106 cells in 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
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-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (gavage) according to the predetermined dosing schedule (e.g., 30 mg/kg, twice daily).
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-
Efficacy Assessment:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., metabolite analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%T/C) for each treatment group compared to the vehicle control group.
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Visualization of Experimental Workflows
Alamar Blue Assay Workflow
Western Blot Workflow
Xenograft Study Workflow
Conclusion
This compound represents a promising targeted therapy for cancers with upregulated de novo purine biosynthesis. Its specific inhibition of AICARFT leads to purine starvation and subsequent suppression of cancer cell proliferation. The accompanying elevation of ZMP and potential activation of AMPK further contribute to its anti-tumor effects. The preclinical data strongly support the continued evaluation of this compound as a novel anti-neoplastic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals to understand the multifaceted mechanism of action of this compound.
References
LSN3213128: A Selective Inhibitor of AICARFT for Oncology Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
LSN3213128 is a potent, selective, and orally bioavailable nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] Cancer cells, with their high proliferation rates, often exhibit an increased demand for purines, making the enzymes in this pathway attractive targets for therapeutic intervention.[1][2] LSN3213128 effectively inhibits AICARFT, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which in turn results in the inhibition of tumor cell growth. This document provides a comprehensive technical overview of LSN3213128, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is often upregulated in cancer to support rapid cell division. Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) is a folate-dependent enzyme within this pathway that catalyzes the formylation of ZMP (also known as AICAR) to formyl-AICAR (FAICAR).
LSN3213128, with the chemical name N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, is a novel small molecule designed to selectively inhibit AICARFT. Its mode of action as a nonclassical antifolate means it does not require polyglutamation for cellular retention and activity, potentially offering a different pharmacological profile compared to classical antifolates like methotrexate.
Mechanism of Action
LSN3213128 acts as a competitive inhibitor at the active site of the AICARFT enzyme. By blocking the formylation of ZMP, it leads to a significant intracellular accumulation of ZMP. The elevation of ZMP has two primary downstream consequences that contribute to the anti-tumor activity of LSN3213128:
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Inhibition of Purine Synthesis: The most direct effect is the depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. This is evidenced by the observation that the anti-proliferative effects of LSN3213128 can be rescued by the addition of hypoxanthine, a purine salvage pathway precursor.
-
Activation of AMP-Activated Protein Kinase (AMPK): ZMP is an AMP analog and can allosterically activate AMPK, a central regulator of cellular energy homeostasis. AMPK activation can lead to the inhibition of anabolic processes, such as protein synthesis via the mTORC1 pathway, and the promotion of catabolic processes to restore cellular energy balance. However, while AMPK activation is observed in some cancer cell lines treated with LSN3213128, the primary anti-tumor mechanism appears to be the restriction of purines.
Quantitative Data
The following tables summarize the key quantitative data for LSN3213128 from published studies.
Table 1: In Vitro Inhibitory Activity of LSN3213128
| Parameter | Value | Cell Line/Conditions | Reference |
| AICARFT IC50 | 16 nM | Recombinant enzyme | |
| NCI-H460 GI50 | 3470 nM | Standard RPMI medium | |
| MDA-MB-231met2 GI50 | 44 nM | Standard RPMI medium | |
| MDA-MB-231met2 GI50 | 88 nM | RPMI medium | |
| NCI-H460 ZMP EC50 | 8 nM | Low-folate medium | |
| NCI-H460 ZMP EC50 | 356 nM | Standard RPMI medium |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of LSN3213128
| Parameter | Value | Model/Conditions | Reference |
| Oral Bioavailability | 24.6 ± 4.6% | Mouse | |
| Cmax (10 mg/kg, oral) | 4567 ± 559 nM | Mouse | |
| Unbound Cmax | 251 ± 31 nM | Mouse | |
| AUC (10 mg/kg, oral) | 20222 ± 4518 nM*hr | Mouse | |
| Half-life (t1/2) | 2.4 ± 0.3 h | Mouse | |
| Tumor Growth Inhibition | Significant | MDA-MB-231met2 xenograft (30-60 mg/kg, po, twice daily for 22 days) | |
| Tumor Growth Inhibition | Significant | NCI-H460 xenograft (30 or 100 mg/kg, po) |
Signaling Pathways and Experimental Workflows
De Novo Purine Biosynthesis and AICARFT Inhibition
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the role of AICARFT and the inhibitory action of LSN3213128.
Downstream Signaling of LSN3213128-mediated ZMP Accumulation
This diagram shows the downstream effects of ZMP accumulation following AICARFT inhibition by LSN3213128.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro characterization of LSN3213128.
Experimental Protocols
AICARFT Enzymatic Inhibition Assay
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Objective: To determine the in vitro inhibitory potency (IC50) of LSN3213128 against the AICARFT enzyme.
-
Principle: The assay measures the conversion of ZMP to FAICAR, which is coupled to the production of a detectable signal.
-
Materials:
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Recombinant human AICARFT enzyme
-
ZMP (substrate)
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10-formyl-5,8,10-trideazafolic acid (formyl donor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl2)
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LSN3213128 stock solution (in DMSO)
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Detection reagent (e.g., coupled enzymatic system or direct product detection by LC-MS/MS)
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384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of LSN3213128 in DMSO and then dilute into assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the assay plate.
-
Add the AICARFT enzyme to all wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the substrates (ZMP and formyl donor).
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and measure the product formation using the chosen detection method.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Cell Proliferation Assay (GI50 Determination)
-
Objective: To determine the growth inhibitory (GI50) concentration of LSN3213128 in cancer cell lines.
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Principle: This assay measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Materials:
-
Cancer cell lines (e.g., NCI-H460, MDA-MB-231met2)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
LSN3213128 stock solution
-
Alamar Blue or other viability reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of LSN3213128 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of LSN3213128 or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
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Calculate the percent growth inhibition for each concentration.
-
Determine the GI50 value by nonlinear regression analysis.
-
ZMP Accumulation Assay (EC50 Determination)
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Objective: To measure the intracellular accumulation of ZMP in response to LSN3213128 treatment.
-
Principle: The level of ZMP in cell lysates is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Materials:
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Cancer cell lines
-
Cell culture medium (standard and low-folate)
-
LSN3213128 stock solution
-
Extraction solution (e.g., methanol/acetonitrile/water)
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Internal standard for ZMP
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LC-MS/MS system
-
-
Procedure:
-
Plate the cells and treat them with various concentrations of LSN3213128 for a defined period (e.g., 24 hours).
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Wash the cells with ice-cold PBS.
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Lyse the cells and extract the metabolites using the extraction solution containing the internal standard.
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the ZMP levels.
-
Normalize the ZMP levels to the protein concentration of the cell lysate.
-
Determine the EC50 value for ZMP accumulation by plotting the ZMP concentration against the LSN3213128 concentration and fitting the data to a suitable model.
-
Conclusion
LSN3213128 is a highly potent and selective inhibitor of AICARFT that has demonstrated significant anti-tumor activity in preclinical models. Its well-defined mechanism of action, oral bioavailability, and efficacy in xenograft models make it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers interested in exploring the therapeutic potential of targeting the de novo purine biosynthesis pathway with LSN3213128.
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
LSN 3213128: A Potent Inhibitor of the De Novo Purine Synthesis Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LSN 3213128, a novel, potent, and selective non-classical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine synthesis pathway. This document details the mechanism of action of this compound, summarizes its pharmacological effects in preclinical models, and provides detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the purine biosynthesis pathway in oncology and other proliferative diseases.
Introduction
The de novo synthesis of purines is a fundamental metabolic pathway essential for the production of adenosine and guanosine nucleotides, the building blocks of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway to sustain their growth and division.[2] Consequently, the enzymes of the de novo purine synthesis pathway have emerged as attractive targets for the development of anti-cancer therapeutics.
One such enzyme is aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), which, as part of the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), catalyzes the penultimate step in inosine monophosphate (IMP) biosynthesis. This compound has been identified as a potent and selective inhibitor of AICARFT, demonstrating significant anti-tumor activity in preclinical models.
Mechanism of Action
This compound acts as a competitive inhibitor of AICARFT, blocking the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-ZMP (FAICAR). This inhibition leads to the intracellular accumulation of ZMP. Elevated ZMP levels can have several downstream effects, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to the inhibition of cell growth. Furthermore, the primary anti-proliferative effect of this compound is attributed to the depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis.
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of LSN3213128: A Technical Guide for Researchers
An In-depth Technical Guide on the Antifolate Agent LSN3213128 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the biological activity of LSN3213128, a novel, non-classical antifolate agent. It details its mechanism of action, summarizes key quantitative data from preclinical studies, provides methodologies for relevant experiments, and visualizes the core signaling pathway involved.
Core Mechanism of Action
LSN3213128 is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a folate-dependent enzyme in the de novo purine biosynthesis pathway.[1][2] AICARFT is a catalytic site within the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase), which catalyzes the final two steps of inosine monophosphate (IMP) biosynthesis.[3] The de novo purine synthesis pathway is frequently upregulated in various cancers to meet the high demand for nucleotides required for rapid cell proliferation, making it an attractive target for anticancer therapies.[2]
Inhibition of AICARFT by LSN3213128 leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is a structural mimic of adenosine monophosphate (AMP) and acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP, thereby inhibiting cell growth and proliferation. The antiproliferative effects of LSN3213128 are dependent on cellular folate levels, with higher potency observed in low folate conditions. Furthermore, the growth inhibitory effects can be rescued by the supplementation of hypoxanthine in cancer cell lines proficient in the purine salvage pathway, confirming that the primary mechanism of action is the restriction of purine synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of LSN3213128 from preclinical studies.
Table 1: In Vitro Potency and Anti-proliferative Activity of LSN3213128
| Parameter | Target/Cell Line | Value | Conditions | Reference |
| Enzymatic IC50 | AICARFT | 16 ± 11 nM | Enzymatic Assay | |
| Selectivity | TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L | >100 µM | Enzymatic Assay | |
| Anti-proliferative GI50 | MDA-MB-231met2 | 85 nM | RPMI media (Regular Folate) | |
| Anti-proliferative GI50 | MDA-MB-231met2 | 88 nM | RPMI media |
Note: The anti-proliferative activity of LSN3213128 is highly dependent on the folate concentration in the cell culture media. While the literature emphasizes this, a consolidated table with IC50 values under defined low and high folate conditions was not available in the reviewed sources.
Table 2: In Vivo Anti-Tumor Efficacy of LSN3213128 in Xenograft Models
| Xenograft Model | Dosing Regimen | Duration | Tumor Growth Inhibition (%T/C) | Reference |
| NCI-H460 (Lung Cancer) | 10, 30, 60 mg/kg, BID | 13 days | Significant, dose-dependent | |
| A9 (Murine Sarcoma) | 100 mg/kg, BID | 12 days | Significant | |
| MDA-MB-231met2 (Breast Cancer) | 30, 60 mg/kg, BID | 22 days | Significant, dose-dependent |
%T/C (Treatment/Control) values indicate the relative change in tumor volume in treated versus control animals. While significant tumor growth inhibition was reported, specific %T/C values were not consistently provided in a tabular format in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of LSN3213128.
Cell Viability and Proliferation Assay (Alamar Blue Assay)
This protocol is used to determine the anti-proliferative effects of LSN3213128 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, NCI-H460)
-
Complete cell culture medium (with defined folate concentrations if studying folate dependency)
-
LSN3213128 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Alamar Blue reagent
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of LSN3213128 in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the medium containing different concentrations of LSN3213128. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for at least two cell doubling times (e.g., 72 hours).
-
Alamar Blue Addition: Following the incubation period, add Alamar Blue reagent to each well, typically at 10% of the total volume.
-
Incubation with Alamar Blue: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration required to inhibit cell growth by 50%).
Western Blot Analysis of AMPK Activation
This protocol is used to detect the phosphorylation of AMPK, a key event in the mechanism of action of LSN3213128.
Materials:
-
Cancer cell lines
-
LSN3213128
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with LSN3213128 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of AMPK activation.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by LSN3213128 and a general experimental workflow for its characterization.
Caption: Mechanism of action of LSN3213128.
References
LSN 3213128 and ZMP Accumulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core effects of LSN 3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with a focus on its induction of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) accumulation and the subsequent cellular consequences. This document details the mechanism of action, quantitative effects on ZMP levels, experimental methodologies, and the intricate signaling pathways involved.
Introduction
This compound is a novel, orally bioavailable, nonclassical antifolate that specifically targets AICARFT, a key enzyme in the de novo purine biosynthesis pathway.[1] Inhibition of AICARFT leads to the intracellular accumulation of its substrate, ZMP.[1] ZMP is a structural analog of adenosine monophosphate (AMP) and can act as a metabolic stress signal, most notably through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] However, emerging evidence suggests that the anti-neoplastic effects of this compound-induced ZMP accumulation may also involve AMPK-independent mechanisms, highlighting a complex and multifaceted mechanism of action. This guide will explore these aspects in detail, providing the technical information necessary for researchers in drug development and cancer biology.
Mechanism of Action
This compound acts as a competitive inhibitor of AICARFT, blocking the formylation of ZMP to formyl-ZMP (FAICAR), the penultimate step in de novo purine synthesis. This enzymatic blockade results in a significant and dose-dependent accumulation of intracellular ZMP.
dot
References
An In-depth Technical Guide to LSN 3213128: A Potent and Selective AICARFT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LSN 3213128, a novel and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the de novo purine biosynthesis pathway.
Chemical Structure and Properties
This compound is a nonclassical, orally bioavailable antifolate that demonstrates potent and specific inhibition of AICARFT, an essential enzyme in the de novo purine biosynthesis pathway.[1][2][3]
| Property | Value |
| Chemical Name | N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide |
| Molecular Formula | C17H16FN3O4S2 |
| Molecular Weight | 409.46 g/mol [1] |
| CAS Number | 1941211-99-9[1] |
| Appearance | Solid (Off-white to pink) |
| SMILES | O=C1NC=CC2=C1C=C(NS(=O)(C3=CC=C(N4CC--INVALID-LINK--C4)S3)=O)C(F)=C2 |
| Solubility | Soluble in DMSO (83.33 mg/mL) |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the AICARFT catalytic site of the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC). ATIC is a key player in the de novo purine biosynthesis pathway, which is frequently upregulated in cancer cells to meet the high demand for nucleotides required for proliferation.
Inhibition of AICARFT by this compound leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an AMP analogue that allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK, in turn, leads to the inhibition of downstream pathways that are critical for cell growth and proliferation.
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against the AICARFT enzyme and demonstrates anti-proliferative effects in various cancer cell lines.
| Parameter | Cell Line / Condition | Value | Reference |
| IC50 (AICARFT enzyme) | - | 16 nM | |
| GI50 (standard RPMI medium) | NCI-H460 | 3470 nM | |
| GI50 (standard RPMI medium) | MDA-MB-231 | 44 nM | |
| EC50 (ZMP accumulation, low-folate medium) | NCI-H460 | 8 nM | |
| EC50 (ZMP accumulation, standard RPMI medium) | NCI-H460 | 356 nM |
In Vivo Efficacy
Preclinical studies in murine xenograft models have demonstrated the anti-tumor activity of this compound. Oral administration of this compound has been shown to inhibit tumor growth in models of triple-negative breast cancer (MDA-MB-231met2) and non-small cell lung cancer (NCI-H460).
| Animal Model | Dosage | Administration | Result | Reference |
| Mouse MDA-MB-231met2 xenograft | 30-60 mg/kg | po, twice daily for 22 days | Inhibited tumor growth |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The chemical synthesis of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound) is described in detail in the primary publication by Fales KR, et al. in the Journal of Medicinal Chemistry (2017), 60(23), 9599-9616.
AICARFT Enzyme Inhibition Assay
A representative protocol for determining the enzymatic inhibition of AICARFT is as follows:
Materials:
-
Purified human AICARFT enzyme
-
This compound stock solution in DMSO
-
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide)
-
10-formyl-tetrahydrofolate (10-CHO-THF)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the purified AICARFT enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates, AICAR and 10-CHO-THF.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the formation of the product, formyl-AICAR (FAICAR), or the depletion of the substrate using a suitable detection method, such as spectrophotometry.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the anti-proliferative activity of this compound on MDA-MB-231 and NCI-H460 cancer cell lines.
Materials:
-
MDA-MB-231 or NCI-H460 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.
Western Blot Analysis for AMPK Activation
This protocol describes the detection of phosphorylated AMPK (p-AMPK) as an indicator of its activation.
Materials:
-
Cell lysates from cells treated with this compound
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the cells treated with this compound and control cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
Murine Xenograft Model
This is a general protocol for evaluating the in vivo anti-tumor efficacy of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Athymic nude mice
-
MDA-MB-231met2 or NCI-H460 cancer cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control orally according to the specified dosage and schedule.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Conclusion
This compound is a potent and selective inhibitor of AICARFT with promising anti-tumor activity. Its well-defined mechanism of action, involving the accumulation of ZMP and subsequent activation of AMPK, makes it an attractive candidate for further investigation and development as a therapeutic agent for cancers with upregulated de novo purine biosynthesis. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of this compound.
References
- 1. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
LSN3213128: A Technical Guide to a Novel Antifolate Inhibitor of AICARFT for Cancer Therapy
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of LSN3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT). LSN3213128 is a nonclassical, orally bioavailable antifolate that has demonstrated significant anti-tumor activity in preclinical models of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the de novo purine biosynthesis pathway.
Discovery and Development
LSN3213128, chemically known as N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, was identified through research efforts focused on developing novel antifolates for cancer treatment.[1][2] Antifolates have a history as clinically effective anticancer agents, and LSN3213128 emerged from a program aimed at selectively targeting enzymes within the purine biosynthetic pathway, which is often upregulated in cancer cells to meet the demands of rapid proliferation.[2][3][4] Developed by researchers at Lilly Research Laboratories, LSN3213128 was designed as a selective, nonclassical antifolate with oral bioavailability.
Mechanism of Action
LSN3213128 exerts its anti-tumor effects by specifically inhibiting aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthetic pathway. AICARFT is one of the two enzymatic activities of the bifunctional protein ATIC (aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase).
The primary mechanism of action involves the following steps:
-
Inhibition of AICARFT: LSN3213128 potently inhibits the formyltransferase activity of AICARFT.
-
Accumulation of ZMP: This inhibition leads to the accumulation of the AICARFT substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).
-
Anti-proliferative Effects: The disruption of purine biosynthesis and the accumulation of ZMP result in the inhibition of cancer cell proliferation. The anti-proliferative effects can be rescued by the addition of hypoxanthine, confirming that the primary mechanism is through purine restriction.
-
Activation of AMPK: The accumulation of ZMP can also lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. However, in vivo studies suggest that the anti-tumor activity of LSN3213128 is primarily due to purine depletion rather than sustained AMPK activation in solid tumors.
The following diagram illustrates the signaling pathway and the site of action of LSN3213128:
Preclinical Data
LSN3213128 has demonstrated potent and selective activity in a range of preclinical studies, both in vitro and in vivo.
In Vitro Activity
The in vitro inhibitory activity of LSN3213128 against the AICARFT enzyme and its anti-proliferative effects on cancer cell lines are summarized below.
| Parameter | Value | Cell Line / Enzyme | Conditions | Reference |
| IC50 | 16 nM | AICARFT | Enzymatic assay | |
| GI50 | 3470 nM | NCI-H460 | Standard RPMI medium | |
| GI50 | 44 nM | MDA-MB-231 | Standard RPMI medium | |
| EC50 (ZMP accumulation) | 8 nM | NCI-H460 | Low-folate medium | |
| EC50 (ZMP accumulation) | 356 nM | NCI-H460 | Standard RPMI medium |
In Vivo Efficacy
The anti-tumor efficacy of LSN3213128 has been evaluated in mouse xenograft models.
| Animal Model | Dosing Regimen | Duration | Outcome | Reference |
| Mouse MDA-MB-231met2 xenograft | 30-60 mg/kg, p.o., twice daily | 22 days | Inhibition of tumor growth | |
| Mouse NCI-H460 xenograft | Not specified | Not specified | Tumor growth inhibition | |
| Syngeneic A9 tumor model | Not specified | Not specified | Tumor growth inhibition |
Experimental Protocols
The following sections provide a high-level overview of the experimental methodologies used in the preclinical evaluation of LSN3213128. Note: These are summaries based on publicly available abstracts. Detailed, step-by-step protocols can be found in the full-text publications.
In Vitro Assays
-
AICARFT Enzyme Inhibition Assay: The inhibitory activity of LSN3213128 on the AICARFT enzyme was likely determined using a biochemical assay that measures the conversion of ZMP to FAICAR. The IC50 value was calculated from the dose-response curve.
-
Cell Proliferation Assay (Alamar Blue): Cancer cell lines (NCI-H460 and MDA-MB-231) were treated with varying concentrations of LSN3213128 for a specified period (e.g., 7 days). Cell viability was assessed using the Alamar Blue assay, and the GI50 values were determined.
-
ZMP Accumulation Assay: NCI-H460 cells were cultured in either low-folate or standard RPMI medium and treated with LSN3213128. The intracellular levels of ZMP were quantified, likely using a mass spectrometry-based method, to determine the EC50 for ZMP accumulation.
In Vivo Xenograft Studies
The general workflow for the in vivo evaluation of LSN3213128 is depicted in the diagram below.
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used for the xenograft studies.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231met2) were implanted subcutaneously into the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. LSN3213128 was administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was the inhibition of tumor growth in the treated groups compared to the control group.
-
Biomarker Analysis: In some studies, tumors were collected at the end of the study to measure the levels of ZMP and other biomarkers to confirm target engagement.
Conclusion
LSN3213128 is a novel, potent, and selective inhibitor of AICARFT with promising anti-tumor activity in preclinical models. Its oral bioavailability and specific mechanism of action make it an attractive candidate for further development as a cancer therapeutic. The data presented in this guide highlight the potential of targeting the de novo purine biosynthesis pathway as a strategy for treating various malignancies. Further clinical investigation is warranted to determine the safety and efficacy of LSN3213128 in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
LSN3213128: A Deep Dive into the Selectivity of a Novel AICARFT Inhibitor
For Immediate Release
Indianapolis, IN - LSN3213128, a nonclassical antifolate inhibitor, has demonstrated significant potential as a highly selective and potent agent against aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine biosynthesis pathway. This in-depth guide provides a comprehensive overview of the selectivity profile, experimental methodologies, and the underlying signaling pathways associated with LSN3213128, tailored for researchers, scientists, and drug development professionals.
Executive Summary
LSN3213128 is a potent inhibitor of AICARFT with an IC50 of 16 nM.[1][2][3][4][5] Its mechanism of action involves the competitive inhibition of the folate substrate, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a key signaling molecule. This accumulation is believed to be a primary contributor to the anti-proliferative effects observed in cancer cell lines and in vivo tumor models. Extensive selectivity screening has confirmed that LSN3213128 exhibits a remarkable specificity for AICARFT over other folate-dependent enzymes, highlighting its potential for a favorable therapeutic window.
Selectivity Profile of LSN3213128
The selectivity of LSN3213128 for AICARFT has been rigorously evaluated against a panel of other human folate-dependent enzymes. The following table summarizes the inhibitory activity of LSN3213128, demonstrating its high degree of selectivity.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. AICARFT |
| AICARFT | 16 | 1 |
| Thymidylate Synthase (TS) | >100,000 | >6250 |
| SHMT1 (Serine Hydroxymethyltransferase 1) | >100,000 | >6250 |
| MTHFD1 (Methylenetetrahydrofolate Dehydrogenase 1) | >100,000 | >6250 |
| MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) | >100,000 | >6250 |
| MTHFD2L (Methylenetetrahydrofolate Dehydrogenase 2-like) | >100,000 | >6250 |
Mechanism of Action: Signaling Pathway
LSN3213128 exerts its therapeutic effects by disrupting the de novo purine biosynthesis pathway. By inhibiting AICARFT, it prevents the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR), leading to an intracellular accumulation of ZMP. ZMP is a structural mimic of adenosine monophosphate (AMP) and can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, in vivo studies suggest that in the tumor microenvironment, AMPK may already be maximally activated, indicating that the primary anti-tumor effect of LSN3213128 is likely driven by the depletion of the purine pool necessary for DNA and RNA synthesis in rapidly proliferating cancer cells.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]
- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]
Methodological & Application
Application Notes and Protocols for LSN 3213128
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN 3213128 is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine biosynthetic pathway.[1][2] Inhibition of AICARFT by this compound leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which subsequently activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] This activation cascade ultimately results in the inhibition of cancer cell proliferation.[2][3] These application notes provide detailed in vitro experimental protocols for investigating the mechanism and efficacy of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the de novo purine synthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound.
Table 1: In Vitro Cell Proliferation Inhibition
| Cell Line | Assay | Medium | GI₅₀ (nM) | Reference |
| NCI-H460 | Alamar Blue | Standard RPMI | 3470 | |
| MDA-MB-231met2 | Alamar Blue | Standard RPMI | 44 |
Table 2: In Vitro ZMP Accumulation
| Cell Line | Medium | EC₅₀ (nM) | Reference |
| NCI-H460 | Low-folate RPMI | 8 | |
| NCI-H460 | Standard RPMI | 356 |
Table 3: Enzymatic Inhibition
| Enzyme | IC₅₀ (nM) | Reference |
| AICARFT | 16 |
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.
Caption: Experimental workflow for the cell viability assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231met2, NCI-H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well clear or opaque-walled tissue culture plates
-
Alamar Blue or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (fluorescence or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cell Viability Measurement:
-
For Alamar Blue: Add 10 µL of Alamar Blue reagent to each well and incubate for 2-4 hours at 37°C. Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
For CellTiter-Glo®: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the GI₅₀ value using a nonlinear regression curve fit.
-
Western Blot for AMPK Activation
This protocol is for the detection of increased phosphorylation of AMPK at Threonine 172, a marker of its activation, following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for total AMPK):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.
-
AICARFT Enzymatic Assay
This is a biochemical assay to determine the direct inhibitory effect of this compound on the activity of the AICARFT enzyme. A detailed, specific protocol for this compound is not publicly available. The following is a generalized protocol based on known AICARFT assays.
Principle: The assay measures the conversion of AICAR and a folate cofactor (e.g., 10-formyl-5,8-dideazafolate) to FAICAR, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human AICARFT enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
AICAR (substrate)
-
10-formyl-5,8-dideazafolate (folate cofactor)
-
This compound
-
DMSO
-
384-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
-
Assay Reaction:
-
Add assay buffer, AICARFT enzyme, and this compound (or DMSO for control) to the wells of a 384-well plate.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrates (AICAR and 10-formyl-5,8-dideazafolate).
-
-
Measurement:
-
Monitor the change in absorbance at a specific wavelength (e.g., 298 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
-
In Vitro ZMP Measurement by LC-MS/MS
This protocol outlines a method for the quantification of intracellular ZMP levels in cancer cells treated with this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cancer cell lines
-
Complete culture medium (and low-folate medium if required)
-
This compound
-
DMSO
-
6-well or 10 cm tissue culture plates
-
Ice-cold PBS
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., ¹³C-labeled ZMP)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent containing the internal standard to the plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify ZMP using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ZMP.
-
Quantify the intracellular ZMP concentration in the samples by normalizing to the internal standard and the cell number or protein content.
-
Plot the ZMP concentration against the this compound concentration to determine the EC₅₀ for ZMP accumulation.
-
References
Application Notes and Protocols for LSN 3213128 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN 3213128 is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthetic pathway.[1][2] Inhibition of AICARFT by this compound disrupts the synthesis of purines, which are essential for DNA and RNA replication, leading to the inhibition of cancer cell proliferation. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cell lines such as NCI-H460 (non-small cell lung cancer) and MDA-MB-231met2 (triple-negative breast cancer).[2] The mechanism of action involves the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which can lead to the activation of AMP-activated protein kinase (AMPK), further contributing to the compound's anti-proliferative effects. The cellular response to this compound is notably dependent on the folate concentration in the cell culture medium.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound in cancer cell lines.
Table 1: Growth Inhibition (GI₅₀) of this compound in Cancer Cell Lines
| Cell Line | Culture Medium | GI₅₀ (nM) |
| NCI-H460 | Standard RPMI | 3470[1] |
| MDA-MB-231 | Standard RPMI | 44[1] |
Table 2: Effect of Folate Concentration on this compound Activity in NCI-H460 Cells
| Parameter | Culture Medium | EC₅₀ (nM) |
| ZMP Accumulation | Low-Folate Medium | 8 |
| ZMP Accumulation | Standard RPMI Medium | 356 |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits AICARFT, leading to ZMP accumulation and downstream effects.
Experimental Protocols
Cell Proliferation Assay Using Alamar Blue
This protocol is designed to assess the anti-proliferative effects of this compound on NCI-H460 and MDA-MB-231 cell lines.
Materials:
-
NCI-H460 or MDA-MB-231 cells
-
Standard Cell Culture Medium (e.g., RPMI-1640 for NCI-H460, Leibovitz's L-15 for MDA-MB-231) supplemented with 10-15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Low-Folate RPMI-1640 Medium (if assessing folate dependency)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Alamar Blue cell viability reagent
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the this compound cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Culture NCI-H460 or MDA-MB-231 cells in their respective standard growth medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 1.5 x 10⁴ cells/mL for NCI-H460 or 1-3 x 10⁴ cells/cm² for MDA-MB-231. The final volume in each well should be 100 µL.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (standard or low-folate). A suggested concentration range is from 0.01 µM to 30 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the 72-hour incubation, add 10 µL of Alamar Blue reagent to each well (10% of the total volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and Alamar Blue but no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the GI₅₀ value.
-
General Cell Culture Procedures
-
NCI-H460: These cells are grown in RPMI-1640 medium supplemented with 10% FBS, 4.5 g/L D-Glucose, 10 mM HEPES, and 1 mM Sodium Pyruvate. Subculture should be performed when the cells reach 70-80% confluency, typically with a split ratio of 1:3 to 1:8.
-
MDA-MB-231: This cell line is typically cultured in Leibovitz's L-15 medium with 15% FBS and 2 mM glutamine, which does not require CO₂ equilibration. Alternatively, DMEM with 10% FBS can be used in a CO₂ incubator. Subculture at 70-80% confluency.
Note on Low-Folate Medium: To prepare a low-folate medium, use a commercially available folate-free RPMI-1640 base and supplement it with the necessary components (e.g., FBS, antibiotics) while excluding folic acid. The final concentration of folic acid in standard RPMI is approximately 2.3 µM, so a "low-folate" condition would be significantly below this level. Some studies use folate concentrations as low as 12 nM to induce a deficient state.
References
Application Notes and Protocols for LSN 3213128 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN 3213128 is a potent and selective, non-classical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] Inhibition of AICARFT by this compound leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an endogenous activator of AMP-activated protein kinase (AMPK).[2][3] The subsequent activation of the AMPK signaling pathway and disruption of purine metabolism contribute to the anti-proliferative effects of this compound in various cancer cell lines.[3] These application notes provide a summary of effective concentrations of this compound in different cell lines and detailed protocols for key experimental procedures.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell line and the folate concentration in the cell culture medium. The following tables summarize the effective concentrations for ZMP elevation (EC50) and cell growth inhibition (GI50) in a panel of cancer cell lines under both low folate and standard RPMI media conditions.
Table 1: this compound ZMP EC50 and Alamar Blue GI50 in Various Cell Lines (Low Folate Medium)
| Cell Line | Tissue of Origin | ZMP EC50 (nM) | Alamar Blue GI50 (nM) |
| A101D | Melanoma | 2.3 | 2.9 |
| NCI-H1299 | Lung | 4.1 | 4.8 |
| MIA PaCa-2 | Pancreas | 4.2 | 1.6 ± 1.0 |
| NCI-H1437 | Lung | 4.6 | 0.73 |
| NCI-H1993 | Lung | 7.1 | 3.0 ± 2.7 |
| MDA-MB-231 | Mammary | 7.6 | 0.49 |
| NCI-H460 | Lung | 8.0 | 16.4 ± 5.1 |
Table 2: this compound ZMP EC50 and Alamar Blue GI50 in Various Cell Lines (Regular RPMI Medium)
| Cell Line | Tissue of Origin | ZMP EC50 (nM) | Alamar Blue GI50 (nM) |
| MDA-MB-231 | Mammary | 89 | 85 ± 42 |
| NCI-H460 | Lung | 428 ± 102 | 3470 ± 2092 |
| NCI-H1437 | Lung | 620 ± 354 | 1883 ± 894 |
| A549 | Lung | 729 ± 215 | - |
| NCI-H1299 | Lung | - | 1590 |
| MIA PaCa-2 | Pancreas | 1700 | 4870 ± 4200 |
| NCI-H1993 | Lung | - | 2676 ± 2537 |
| A101D | Melanoma | - | 3290 |
Note: "-" indicates data not available in the cited source.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in cell lines.
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is for determining the GI50 (50% growth inhibition) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Alamar Blue Assay:
-
After the incubation period, add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Incubation time may need to be optimized for different cell lines.
-
-
Data Acquisition:
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance (wells with medium and Alamar Blue only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.
-
ZMP Accumulation Assay (LC-MS/MS)
This protocol outlines a general procedure for the measurement of intracellular ZMP levels.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples for ZMP levels using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the ZMP peak area and normalize it to an internal standard and the total protein concentration or cell number of the corresponding sample.
-
Plot the normalized ZMP levels against the this compound concentration to determine the EC50 for ZMP accumulation.
-
AMPK Activation Assay (Western Blot)
This protocol is for assessing the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers, etc.)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer with inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the total AMPKα antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AMPKα and total AMPKα using densitometry software.
-
Calculate the ratio of phospho-AMPKα to total AMPKα for each condition.
-
Normalize the results to the vehicle-treated control.
-
These protocols provide a framework for investigating the effects of this compound on various cell lines. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
Preparing LSN 3213128 Stock Solution for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of LSN 3213128 (CAS No. 1941211-99-9), a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible results in preclinical studies investigating the anti-tumor properties of this compound.[1][3] These guidelines cover solvent selection, dissolution methods, and stability to aid researchers in various experimental settings.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 409.46 g/mol |
| Formula | C17H16FN3O4S2 |
| CAS Number | 1941211-99-9 |
| Appearance | Solid, Off-white to pink |
| Mechanism of Action | Inhibitor of Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) |
| IC50 | 16 nM for AICARFT enzyme inhibition |
Solubility
This compound exhibits varying solubility in different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO). For in vivo applications, co-solvent systems are often required.
| Solvent | Solubility | Notes |
| DMSO | 83.33 mg/mL (203.51 mM) | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.08 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.08 mM) | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.08 mM) | Results in a clear solution. Caution is advised if the continuous dosing period exceeds half a month. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the preparation of a high-concentration stock solution in DMSO, which can be further diluted for various in vitro experiments.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.09 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM solution, this would be 1 mL for every 4.09 mg.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication (if necessary): If precipitation or incomplete dissolution is observed, place the vial in an ultrasonic bath until the solution becomes clear. Gentle heating to 37°C can also aid in dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section.
Preparation of a Dosing Solution for In Vivo Studies (Co-solvent System)
This protocol describes the preparation of a dosing solution suitable for oral administration in animal models, using a common co-solvent system.
Materials:
-
10 mM this compound in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Initial Dilution: In a sterile conical tube, add the required volume of the 10 mM this compound in DMSO stock solution.
-
Co-solvent Addition: Sequentially add the other solvents as follows, ensuring the solution is mixed well after each addition:
-
Add PEG300.
-
Add Tween-80.
-
Add Saline to reach the final desired volume.
-
-
Final Concentration Example: To prepare 1 mL of a 2.08 mg/mL dosing solution:
-
Start with 100 µL of a 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Storage: Use the prepared dosing solution immediately or store it appropriately for the duration of the experiment.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Signaling Pathway and Experimental Workflow
This compound acts as an antifolate, inhibiting AICARFT, an enzyme in the de novo purine biosynthetic pathway. This inhibition leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which can impact cancer cell proliferation.
Caption: Mechanism of action of this compound.
The following diagram illustrates the general workflow for preparing an this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSN 3213128 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN 3213128 is a novel, potent, and selective non-classical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1] AICARFT is a crucial enzyme in the de novo purine biosynthetic pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[1][2] By inhibiting AICARFT, this compound disrupts purine synthesis, leading to an accumulation of the metabolite 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) and subsequent inhibition of tumor cell growth.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including non-small cell lung cancer and triple-negative breast cancer, making it a promising candidate for further development.
These application notes provide detailed protocols for utilizing this compound in mouse xenograft models to evaluate its in vivo anti-tumor activity and pharmacodynamic effects.
Mechanism of Action: Targeting Purine Synthesis
This compound exerts its anticancer effects by specifically targeting the AICARFT activity of the bifunctional enzyme AICARFT/IMPCH-1 (ATIC). This inhibition blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or Z-ribonucleotide) to formyl-AICAR (FAICAR), a late step in de novo purine synthesis. The resulting accumulation of ZMP is a key pharmacodynamic biomarker of this compound activity. While ZMP is known to activate AMP-activated protein kinase (AMPK), the primary anti-tumor effect of this compound is attributed to the restriction of the purine pool, which is essential for DNA and RNA synthesis in highly proliferative cancer cells.
Figure 1. Signaling pathway of this compound action.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in several mouse xenograft models. The following tables summarize the dosing regimens and observed outcomes.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Cancer Type | Dosing Schedule | Duration | Tumor Growth Inhibition (% TGI) | Reference |
| NCI-H460 | Non-Small Cell Lung | 10, 30, 60 mg/kg, BID, p.o. | 13 days | Significant dose-dependent inhibition | |
| MDA-MB-231met2 | Triple-Negative Breast | 30, 60 mg/kg, BID, p.o. | 22 days | Significant inhibition | |
| A9 (murine) | Sarcoma | 100 mg/kg, QD, p.o. | 12 days | Significant inhibition |
Note: p.o. = oral gavage; BID = twice daily; QD = once daily. Specific TGI percentages are not available in the cited literature but were reported as statistically significant.
Table 2: Pharmacodynamic Biomarker Changes in Tumors
| Tumor Model | Dose (mg/kg) | Duration | ZMP Fold Increase | AICAR Fold Increase | SAICAR Fold Increase | Reference |
| NCI-H460 | 30, 100 | 13 days | Dose-responsive | Dose-responsive | Dose-responsive | |
| MDA-MB-231met2 | 30, 60 | 22 days | Dramatic increase | Dramatic increase | Dramatic increase | |
| A9 (murine) | 100 | 12 days | Dramatic increase | Dramatic increase | Dramatic increase |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
NCI-H460: Human non-small cell lung carcinoma.
-
MDA-MB-231met2: Human triple-negative breast cancer.
-
-
Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells at 80-90% confluency using Trypsin-EDTA.
-
Protocol 2: Preparation of this compound for Oral Administration
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
-
Dosing Solution Preparation:
-
This compound is sparingly soluble in aqueous solutions. Prepare a stock solution in DMSO.
-
For a final dosing solution, first dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume.
-
The final concentration should be calculated based on the desired dose (mg/kg) and a dosing volume of 10 mL/kg.
-
Example for a 30 mg/kg dose: For a 20 g mouse, the dose is 0.6 mg. The dosing volume is 0.2 mL. The concentration of the dosing solution should be 3 mg/mL.
-
-
Storage:
-
Prepare the dosing solution fresh daily. Protect from light.
-
Protocol 3: Xenograft Tumor Implantation
-
Animals:
-
Use female athymic nude mice, 6-8 weeks old.
-
-
Cell Preparation for Injection:
-
Harvest cells during their exponential growth phase.
-
Wash the cells with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel.
-
Keep the cell suspension on ice.
-
-
Implantation:
-
NCI-H460: Subcutaneously inject 1 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.
-
MDA-MB-231met2: Subcutaneously inject 1-2 x 10⁶ cells in a volume of 100 µL into the right flank or mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when tumors reach the desired size.
-
Protocol 4: this compound Administration and Efficacy Assessment
Figure 2. Experimental workflow for this compound efficacy studies.
-
Dosing:
-
Administer this compound or vehicle via oral gavage according to the schedules outlined in Table 1.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times weekly.
-
Monitor the overall health of the mice daily. Body weight loss exceeding 15-20% may indicate toxicity and require euthanasia.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the specified treatment duration.
-
At the endpoint, euthanize mice according to institutional guidelines.
-
Excise, weigh, and photograph the tumors.
-
-
Pharmacodynamic Analysis:
-
For biomarker analysis, a separate cohort of mice can be used.
-
Administer a single dose of this compound and collect tumors at various time points (e.g., 4, 8, 24 hours) post-dose.
-
Alternatively, collect tumors at the end of the efficacy study.
-
Flash-freeze tumor samples in liquid nitrogen and store them at -80°C for subsequent analysis of ZMP, AICAR, and SAICAR levels by LC-MS/MS.
-
Conclusion
This compound is a promising anti-cancer agent that targets the de novo purine synthesis pathway. The protocols described here provide a framework for evaluating its in vivo efficacy and pharmacodynamic effects in mouse xenograft models. Careful attention to experimental details, including cell handling, drug formulation, and animal monitoring, is crucial for obtaining reliable and reproducible results. These studies are essential for the preclinical validation and further clinical development of this compound as a targeted cancer therapy.
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring ZMP Levels Following LSN3213128 Treatment: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the measurement of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) levels in cultured cells following treatment with LSN3213128. LSN3213128 is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] Inhibition of AICARFT leads to the accumulation of its substrate, ZMP.[1][2] The quantification of intracellular ZMP is a critical step in characterizing the pharmacodynamic effects of LSN3213128 and other AICARFT inhibitors. This protocol outlines the necessary steps from cell culture and treatment to sample extraction and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. A key intermediate in this pathway is ZMP, also known as AICAR. The enzyme AICARFT catalyzes the conversion of ZMP to formyl-AICAR (FAICAR). LSN3213128 is a specific inhibitor of AICARFT, and its mechanism of action involves blocking this conversion, leading to a measurable increase in intracellular ZMP concentrations. Monitoring ZMP levels serves as a direct biomarker for the target engagement and cellular activity of LSN3213128.
Signaling Pathway
The diagram below illustrates the terminal steps of the de novo purine biosynthesis pathway and the point of inhibition by LSN3213128.
Experimental Workflow
The following diagram outlines the major steps for the quantification of ZMP levels after LSN3213128 treatment.
Experimental Protocols
Cell Culture and LSN3213128 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, NCI-H460) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adhesion: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
LSN3213128 Treatment: Prepare a stock solution of LSN3213128 in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Previous studies have shown that in vivo doses of 30-60 mg/kg in mice lead to significant ZMP accumulation. For in vitro experiments, a dose-response curve should be established, with concentrations ranging from nanomolar to micromolar, depending on the cell line and culture conditions.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing LSN3213128 or vehicle control (e.g., DMSO). Incubate the cells for a specified period. Treatment times can range from a few hours to over 24 hours. A time-course experiment is recommended to determine the optimal treatment duration for maximal ZMP accumulation.
Sample Preparation for LC-MS/MS Analysis
-
Cell Harvesting: After the treatment period, place the 6-well plates on ice. Aspirate the medium.
-
Cell Washing: Gently wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching: To halt metabolic activity, add 400 µL of ice-cold methanol to each well.
-
Cell Lysis and Metabolite Extraction:
-
Scrape the cells from the plate in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Add 400 µL of ice-cold water to the tube.
-
Add 400 µL of ice-cold chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
-
Phase Separation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous layer (containing polar metabolites like ZMP), a lower organic layer, and a protein pellet at the interface.
-
Sample Collection: Carefully collect the upper aqueous layer (approximately 400 µL) and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
-
Sample Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the initial LC-MS/MS mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis of ZMP
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a HILIC column suitable for the separation of polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve ZMP from other cellular components. This will need to be optimized based on the specific column and instrument.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for ZMP. The exact m/z values will depend on the adduct formed. For the protonated molecule [M+H]+, the transition would be based on the molecular weight of ZMP (C9H13N4O8P).
-
Standard Curve: Prepare a standard curve of known ZMP concentrations to enable absolute quantification.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | LSN3213128 Concentration | Treatment Duration (hours) | Intracellular ZMP (pmol/10^6 cells) | Standard Deviation |
| Vehicle Control | 0 µM | 24 | ||
| LSN3213128 | 1 µM | 24 | ||
| LSN3213128 | 10 µM | 24 | ||
| LSN3213128 | 100 µM | 24 |
Logical Relationships
The following diagram illustrates the logical flow of the experimental design and expected outcomes.
Conclusion
This application note provides a comprehensive protocol for the accurate measurement of intracellular ZMP levels following treatment with the AICARFT inhibitor LSN3213128. By following these detailed methodologies, researchers can effectively assess the pharmacodynamic effects of LSN3213128 and other compounds targeting the de novo purine biosynthesis pathway. The provided diagrams and data presentation formats are intended to facilitate clear communication and interpretation of experimental results.
References
Application Notes and Protocols for LSN 3213128 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN 3213128 is a potent and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] Upregulation of this pathway is a common feature in many cancers, making AICARFT an attractive target for anticancer drug development. Inhibition of AICARFT by this compound leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an endogenous AMP analogue.[1][2][3] This accumulation of ZMP subsequently activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn inhibits cell proliferation. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines using a metabolic activity-based assay.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting the de novo purine synthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis in rapidly dividing cells. By selectively inhibiting AICARFT, this compound blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). This enzymatic block results in the accumulation of ZMP, which mimics AMP and allosterically activates AMPK. Activated AMPK initiates a cascade of downstream signaling events that collectively lead to the inhibition of anabolic pathways, such as protein and lipid synthesis, and ultimately suppress cell growth and proliferation.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay Conditions | GI50 (nM) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | Standard RPMI medium | 3470 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Standard RPMI medium | 44 |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the growth of a cell population.
Table 2: Enzymatic Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Reference |
| AICARFT | 16 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
Cell Proliferation Assay using Alamar Blue
This protocol describes the use of the Alamar Blue (resazurin) assay to determine the effect of this compound on the proliferation of NCI-H460 and MDA-MB-231met2 cancer cell lines. The Alamar Blue assay measures the metabolic activity of viable cells, which is proportional to cell number.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
NCI-H460 and/or MDA-MB-231met2 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black tissue culture plates
-
Alamar Blue reagent
-
Microplate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm)
Procedure:
-
Cell Seeding:
-
Culture NCI-H460 or MDA-MB-231met2 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to prepare 2X concentrated solutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Alamar Blue Assay:
-
After the 72-hour incubation, add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for 4-6 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Fluorescence: Excitation at 560 nm and emission at 590 nm.
-
Absorbance: Measure at 570 nm and use 600 nm as a reference wavelength.
-
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the wells containing medium only.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Signaling pathway of this compound in inhibiting cell proliferation.
Caption: Experimental workflow for the this compound cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
LSN 3213128: Application Notes for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN 3213128 is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] By inhibiting AICARFT, this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which subsequently activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] This mechanism ultimately disrupts cancer cell metabolism and proliferation, making this compound a compound of significant interest in oncology research. This document provides detailed application notes on the solubility, preparation, and use of this compound for in vitro studies.
Data Presentation
Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 83.33 | 203.51 | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.08 | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 5.08 | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 5.08 | Clear solution. |
In Vitro Activity of this compound
| Cell Line | Assay Type | Medium | IC₅₀/GI₅₀/EC₅₀ |
| NCI-H460 | Proliferation (GI₅₀) | Standard RPMI | 3470 nM |
| MDA-MB-231 | Proliferation (GI₅₀) | Standard RPMI | 44 nM |
| NCI-H460 | ZMP Accumulation (EC₅₀) | Low-folate Medium | 8 nM |
| NCI-H460 | ZMP Accumulation (EC₅₀) | Standard RPMI | 356 nM |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 2.4422 mL of DMSO to 1 mg of this compound).
-
Vortex the solution briefly to mix.
-
Sonicate the solution in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
Preparation of Working Solutions in Cell Culture Media
Materials:
-
This compound DMSO stock solution
-
Pre-warmed, complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile tubes
Protocol:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the DMSO stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
-
Gently mix the working solutions by inverting the tubes or pipetting. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Use the freshly prepared working solutions immediately for treating cells.
Note on Culture Media Solubility and Stability:
The solubility and stability of this compound in aqueous-based cell culture media have not been extensively reported. While it is used in RPMI-based assays, precipitation may occur at higher concentrations or over extended incubation periods. Researchers should empirically determine the solubility and stability in their specific culture medium and experimental conditions.
Recommended Preliminary Experiment: Solubility and Stability Test
-
Prepare a series of dilutions of the this compound DMSO stock in your chosen cell culture medium to cover the intended experimental concentration range.
-
Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your planned experiment.
-
At various time points, visually inspect the solutions for any signs of precipitation (cloudiness, visible particles).
-
(Optional) For a more quantitative assessment, centrifuge the tubes and measure the concentration of the supernatant using a suitable analytical method like HPLC, if available.
Experimental Workflow
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSN 3213128 in Preclinical Research
These application notes provide a comprehensive overview of the pharmacokinetic properties of LSN 3213128, a potent and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), in preclinical murine models. The provided protocols are intended to assist researchers, scientists, and drug development professionals in designing and executing similar in vivo studies.
Introduction
This compound is an orally bioavailable small molecule that targets the de novo purine biosynthesis pathway, which is often upregulated in various cancers.[1][2][3][4][5] By inhibiting AICARFT, this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which in turn can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This mechanism ultimately results in anti-proliferative effects and tumor growth inhibition in preclinical cancer models. These notes summarize the key pharmacokinetic parameters and provide a detailed protocol for conducting pharmacokinetic studies in mice.
Pharmacokinetic Profile of this compound in CD-1 Mice
The pharmacokinetic properties of this compound have been characterized in male CD-1 mice following both intravenous (IV) and oral (PO) administration. The key parameters are summarized in the table below for easy comparison.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | 4567 ± 559 nM |
| Unbound Cmax | - | 251 ± 31 nM |
| AUC | - | 20222 ± 4518 nM*hr |
| Half-life (t½) | - | 2.4 ± 0.3 h |
| Volume of Distribution (Vd) | 779 ± 170 mL/kg | - |
| Bioavailability | - | 24.6 ± 4.6% |
| Data from reference |
Experimental Protocol: Pharmacokinetic Study in Mice
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in mice, based on published preclinical studies.
Materials and Reagents
-
This compound
-
20% 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) in 25 mM Phosphate Buffer
-
1 M NaOH solution
-
Male CD-1 mice
-
Standard laboratory equipment for animal handling, dosing, and blood collection.
Animal Model
-
Species: Mouse
-
Strain: CD-1
-
Sex: Male
-
Supplier: Charles River Laboratories (or equivalent)
Formulation Preparation
-
Prepare a 20% (w/v) solution of HPβCD in 25 mM Phosphate Buffer.
-
Suspend this compound in the HPβCD solution at the desired concentration.
-
Add 1 molar equivalent of NaOH solution to aid in dissolution.
Study Design
-
Design: Crossover design with a 3-day washout period between the two arms of the study.
-
Groups:
-
Group 1 (IV): 1 mg/kg this compound
-
Group 2 (PO): 10 mg/kg this compound
-
Dosing
-
Intravenous (IV) Administration: Administer a single dose of 1 mg/kg this compound via the tail vein.
-
Oral (PO) Administration: Administer a single dose of 10 mg/kg this compound via oral gavage.
Blood Sampling
-
Collect blood samples via tail clip at the following time points:
-
IV arm: 0, 0.08, 0.25, 0.75, 2, 4, 8, and 24 hours post-dose.
-
PO arm: 0, 0.25, 0.75, 2, 4, 8, and 24 hours post-dose.
-
-
Process blood samples to obtain plasma and store at an appropriate temperature (-80°C) until analysis.
Bioanalysis
Analyze the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and bioavailability) using appropriate software.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Can | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of LSN-3213128 and its Metabolites in Human Plasma by LC-MS/MS
An initial search for "LSN 3213128" and its metabolites did not yield any specific results in publicly available scientific literature or databases. This suggests that "this compound" may be an internal compound identifier not yet in the public domain, or a hypothetical substance.
Therefore, this document provides a representative, detailed application note and protocol for the analytical detection of a hypothetical compound, designated LSN-3213128 , and its primary putative metabolites, M1 (hydroxylated metabolite) and M2 (N-dealkylated metabolite) . The methodologies and data presented are illustrative and based on standard practices in pharmaceutical analysis for demonstrating the required format and content.
Introduction
LSN-3213128 is a novel investigational drug under development. Understanding its metabolic fate is critical for evaluating its pharmacokinetic profile, safety, and efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of LSN-3213128 and two major metabolites, M1 and M2, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by electrospray ionization (ESI) in positive mode.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined below. This workflow is designed for high-throughput analysis while maintaining data integrity and accuracy.
Troubleshooting & Optimization
troubleshooting inconsistent LSN 3213128 results in vitro
Welcome to the technical support center for LSN 3213128. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthetic pathway.[1][2][3] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which in turn can activate AMP-activated protein kinase (AMPK), resulting in the inhibition of cancer cell growth.[1][4]
Q2: I am observing significant variability in the anti-proliferative effects of this compound between experiments. What could be the cause?
Inconsistent anti-proliferative effects can stem from several factors. A primary consideration is the folate concentration in your cell culture medium, as this compound's activity is dependent on folate levels. Variations in cell line passage number, cell seeding density, and the presence of purines in the serum or media supplements can also contribute to variability.
Q3: My results show a weaker than expected growth inhibition with this compound. How can I troubleshoot this?
Several factors could lead to reduced efficacy. Firstly, confirm the purity and concentration of your this compound stock solution. Secondly, ensure your cell line is not deficient in the purine salvage pathway, as the growth inhibition by this compound can be rescued by hypoxanthine in salvage-proficient cells. Lastly, consider the inherent sensitivity of your chosen cell line to AICARFT inhibition.
Troubleshooting Guides
Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Variable Folate Levels in Media | Use a defined, folate-limited medium for your assays. Record the exact formulation of the medium used in each experiment. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a standardized cell seeding protocol. Ensure even cell distribution across plates. |
| Presence of Purines in Serum | Consider reducing the serum percentage or using dialyzed serum to minimize the influence of exogenous purines. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Periodically perform cell line authentication. |
| Compound Degradation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for in vitro evaluation of this compound.
Key Experimental Protocols
1. Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines (e.g., NCI-H460, MDA-MB-231met2) in 96-well plates at a pre-optimized density in a folate-defined medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 168 hours, depending on the cell line's doubling time.
-
Viability Assessment: Measure cell viability using a suitable assay, such as Alamar Blue or CellTiter-Glo.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
2. ZMP Accumulation Assay
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Metabolite Extraction: Lyse the cells and extract metabolites using a methanol/acetonitrile/water-based extraction buffer.
-
LC-MS/MS Analysis: Analyze the cell extracts for ZMP levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Normalization: Normalize the ZMP levels to the total protein concentration in each sample.
3. Western Blot for AMPK Activation
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. Use a suitable secondary antibody.
-
Detection: Visualize the protein bands using an appropriate chemiluminescent substrate and imaging system.
Signaling Pathway
Caption: The mechanism of action of this compound in the purine biosynthesis pathway.
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LSN 3213128 Efficacy and Folate Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of folate levels in cell culture media on the efficacy of LSN 3213128.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relationship with folate?
A1: this compound is a novel, nonclassical antifolate that acts as a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1] AICARFT is a key enzyme in the de novo purine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. As an antifolate, this compound is a folate-competitive inhibitor, meaning it competes with natural folates for binding to the AICARFT enzyme.[2] Therefore, the concentration of folate in the cellular environment directly influences the efficacy of this compound.
Q2: How do folate levels in the cell culture media affect the potency of this compound?
A2: The potency of this compound, often measured as the half-maximal inhibitory concentration (IC50), is dependent on the folate concentration in the cell culture media.[2] Lower folate levels in the media will result in lower intracellular folate concentrations, leading to less competition for this compound at the AICARFT enzyme. This results in a lower IC50 value, indicating higher potency. Conversely, higher folate levels will increase competition and lead to a higher IC50 value, indicating lower potency.
Q3: What is ZMP and why does it accumulate after treatment with this compound?
A3: ZMP, or 5-aminoimidazole-4-carboxamide ribonucleotide (also known as AICAR), is the substrate for the AICARFT enzyme.[2] When this compound inhibits AICARFT, the conversion of ZMP to its downstream product, formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), is blocked. This leads to the intracellular accumulation of ZMP. The elevation of ZMP is a key biomarker of this compound activity.[2]
Q4: Does the impact of folate on this compound efficacy translate to in vivo models?
A4: Yes, the effect of this compound is also folate-dependent in vivo. However, researchers should be aware that attempting efficacy studies in mice on a low folate diet may lead to significant toxicity with repeated dosing of this compound, making such studies potentially untenable. It is crucial to carefully consider the folate content of animal diets in preclinical studies.
Q5: What is the role of AMPK activation in the mechanism of this compound?
A5: The accumulation of ZMP can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While this activation is observed in tissue culture and is a known downstream effect of ZMP, its contribution to the anti-tumor activity of this compound in vivo is less clear. In some solid tumor models, AMPK may already be maximally activated due to the tumor microenvironment's energy-limited state. Therefore, the primary anti-tumor mechanism of this compound is likely due to the restriction of purine synthesis, leading to reduced cancer cell proliferation.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound in cell-based assays.
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Possible Cause: The folate concentration in your cell culture medium is too high. Standard cell culture media like RPMI-1640 contain supraphysiological levels of folic acid, which can outcompete this compound for binding to AICARFT.
-
Troubleshooting Steps:
-
Verify Media Composition: Check the formulation of your cell culture medium to determine the concentration of folic acid.
-
Use Low-Folate Medium: Switch to a low-folate or folate-free medium supplemented with a known, physiological concentration of folic acid for your experiments. This will provide a more accurate assessment of this compound potency.
-
Control for Serum Folate: If using fetal bovine serum (FBS), be aware that it contains endogenous folates. Consider using dialyzed FBS to reduce the background folate levels.
-
Issue 2: Inconsistent ZMP accumulation upon this compound treatment.
-
Possible Cause 1: Variability in the folate concentration of the cell culture medium.
-
Troubleshooting Steps:
-
Ensure that all experiments are conducted using the same batch of low-folate medium and serum to minimize variability.
-
-
Possible Cause 2: The level of ZMP accumulation is dependent on the rate of de novo purine synthesis in the specific cell line being used.
-
Troubleshooting Steps:
-
Be aware that while lower folate levels increase the potency of this compound (lower IC50), they may also lead to lower peak ZMP levels because the synthesis of ZMP precursors is also folate-dependent.
-
Characterize the basal rate of purine synthesis in your cell line of interest.
-
Issue 3: Toxicity observed in in vivo studies using low-folate diets.
-
Possible Cause: The combination of a low-folate diet and this compound treatment can lead to systemic folate depletion, causing toxicity.
-
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor the health of the animals, including body weight and general appearance.
-
Adjust Diet and Dosing: Consider using a standard folate diet for initial in vivo efficacy studies. If a low-folate diet is necessary, a dose reduction of this compound may be required to mitigate toxicity.
-
Consult Literature: Review published studies for guidance on appropriate folate levels in animal diets for antifolate drug testing.
-
Data Presentation
The following table summarizes the impact of folate concentration in the culture medium on the efficacy of this compound in the NCI-H460 human lung cancer cell line. Data is derived from "Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models".
| Media Condition | Folic Acid Concentration | This compound ZMP EC50 (nM) | This compound Alamar Blue GI50 (nM) |
| Low Folate | Not specified, but significantly lower than standard media | 13 | 11 |
| Regular RPMI | ~2.2 µM | 438 | 3,470 |
ZMP EC50: The concentration of this compound that results in a half-maximal increase in intracellular ZMP levels. Alamar Blue GI50: The concentration of this compound that causes a 50% reduction in cell growth as measured by the Alamar Blue assay.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cell Culture with Varying Folate Concentrations
-
Preparation of Low-Folate Medium:
-
Start with a folate-free basal medium (e.g., RPMI 1640 without folic acid).
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10% to minimize the introduction of exogenous folates.
-
Prepare stock solutions of folic acid in a slightly alkaline solution (e.g., dissolved in a small amount of 0.1 M NaOH and then diluted in water) and sterilize by filtration.
-
Add the folic acid stock solution to the basal medium to achieve the desired final concentrations (e.g., physiological levels of ~10-50 nM, and higher concentrations for comparison).
-
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined optimal density for a 72-hour growth assay.
-
Allow cells to adhere overnight in the respective folate-conditioned media.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in each of the folate-conditioned media.
-
Remove the overnight culture medium and replace it with the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) for each folate condition.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (e.g., MTT or Alamar Blue Assay):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control for each folate condition.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value for each folate level.
-
Protocol 2: Measurement of Intracellular ZMP Levels by LC-MS/MS
-
Cell Culture and Treatment:
-
Culture cells in the desired folate-conditioned medium.
-
Treat the cells with this compound at a concentration known to inhibit AICARFT (e.g., at or above the IC50) for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Vortex the lysate and centrifuge at high speed to pellet the protein and cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., a HILIC column) to separate the metabolites.
-
Set the mass spectrometer to monitor the specific mass transition for ZMP.
-
-
Data Analysis:
-
Quantify the ZMP peak area in each sample.
-
Normalize the ZMP levels to an internal standard and the cell number or protein concentration.
-
Compare the ZMP levels in this compound-treated samples to the vehicle-treated controls.
-
Mandatory Visualizations
Caption: De novo purine biosynthesis pathway and the site of this compound inhibition.
Caption: Experimental workflow for determining the IC50 of this compound at different folate levels.
References
LSN 3213128 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of LSN 3213128.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting AICARFT, this compound blocks the synthesis of purines, which are essential for DNA and RNA replication in rapidly dividing cells, such as cancer cells. This inhibition leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which can further disrupt cellular metabolism.[1][2]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions are summarized in the table below.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations are required to ensure bioavailability.
Q4: What are the expected effects of this compound on cancer cells in vitro?
Treatment of cancer cell lines with this compound is expected to inhibit cell proliferation and lead to an accumulation of intracellular ZMP.[1] The growth inhibitory effects can be assessed using cell viability assays such as the Alamar Blue assay.
Q5: Is this compound effective in vivo?
Yes, this compound is orally bioavailable and has demonstrated anti-tumor activity in murine xenograft models of human cancers.
Stability and Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
In Vitro Experiments
Q: I am not observing the expected growth inhibition in my cell line.
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A1: Check Folate Levels in Media: The efficacy of antifolates like this compound can be influenced by the concentration of folic acid in the cell culture medium. High levels of folate can compete with the drug and reduce its inhibitory effect. Consider using a low-folate medium to enhance the potency of this compound.
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A2: Verify Compound Integrity: Ensure that this compound has been stored correctly and that the stock solutions have not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot if necessary.
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A3: Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anticancer agents. The expression level of AICARFT and the status of purine salvage pathways can influence the response to this compound. It is advisable to test a range of concentrations to determine the IC50 for your specific cell line.
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A4: Assay Duration: The antiproliferative effects of this compound may take time to become apparent. Ensure that the duration of your cell viability assay is sufficient to observe a significant effect on cell growth (e.g., 72 hours or longer).
Q: My this compound solution in media appears cloudy or has precipitated.
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A1: Solubility Limit Exceeded: this compound has limited solubility in aqueous solutions. Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). If you need to use higher concentrations of this compound, you may need to optimize your stock solution concentration and dilution strategy.
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A2: pH of the Medium: While not commonly reported as an issue for this compound, the pH of the culture medium can sometimes affect the solubility of small molecules. Ensure your medium is properly buffered.
In Vivo Experiments
Q: I am not observing the expected anti-tumor effect in my mouse model.
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A1: Dosing and Formulation: this compound is orally bioavailable. However, proper formulation is critical for absorption. Refer to the recommended in vivo formulation protocols. Ensure accurate dosing and administration.
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A2: Mouse Strain and Tumor Model: The choice of mouse strain and the specific tumor xenograft model can significantly impact the outcome of in vivo studies. Ensure that the model you are using is appropriate and has been previously shown to be sensitive to purine synthesis inhibition.
-
A3: Diet of the Animals: The folate levels in the animal's diet can influence the efficacy of this compound. A standard diet may have high folate levels, potentially antagonizing the drug's effect. Consider using a low-folate diet for the animals during the study.
Experimental Protocols
In Vitro Cell Viability (Alamar Blue Assay)
This protocol is for assessing the effect of this compound on the proliferation of cancer cells in a 96-well plate format.
Materials:
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Cancer cell line of interest
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Complete cell culture medium (consider low-folate medium)
-
This compound stock solution in DMSO
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Alamar Blue Addition and Incubation:
-
Add Alamar Blue reagent to each well at 10% of the total volume (10 µL for a 100 µL volume).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or absorbance at 570 nm and 600 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
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In Vivo Murine Xenograft Model
This protocol provides a general guideline for establishing a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
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Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS.
-
A cell suspension of 1-10 x 10^6 cells in 100-200 µL is typically used. Mixing with Matrigel (1:1 ratio) can improve tumor take rate.
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Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation for oral gavage. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound or the vehicle to the respective groups at the desired dose and schedule (e.g., once or twice daily).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., pharmacodynamics).
-
Compare the tumor growth between the treated and control groups to assess the efficacy of this compound.
-
Signaling Pathway
References
LSN 3213128 Technical Support Center: Overcoming Precipitation in Aqueous Solutions
Welcome to the technical support center for LSN 3213128. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective, orally bioavailable inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine biosynthetic pathway.[1][2][3][4] It is primarily used in cancer research to study the effects of inhibiting purine synthesis, which can lead to the accumulation of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) and subsequent anti-tumor activity.[1]
Q2: I'm observing precipitation when preparing my this compound solution. What are the common causes?
Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. The primary reasons for precipitation include:
-
Exceeding Solubility Limit: The concentration of this compound in your final aqueous solution may be higher than its solubility limit in that specific solvent system.
-
Improper Solvent Exchange: When diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer, improper mixing or a rapid change in solvent polarity can cause the compound to crash out of solution.
-
Incorrect Order of Reagent Addition: For multi-component solvent systems, the order in which solvents and the compound are mixed is often critical.
-
Low Temperature: The solubility of this compound may decrease at lower temperatures, leading to precipitation.
-
pH of the Aqueous Solution: The pH of your buffer can influence the ionization state and solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It has a high solubility in DMSO, reaching up to 83.33 mg/mL (203.51 mM). It is advisable to use freshly opened, high-purity DMSO as it is hygroscopic, and water content can impact solubility.
Q4: Are there established formulation protocols to improve the solubility of this compound for in vivo studies?
Yes, several vehicle formulations have been successfully used to solubilize this compound for oral administration in animal models. These formulations often use a combination of co-solvents and surfactants to maintain the compound in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility in the final aqueous medium. | - Lower the final concentration of this compound in the working solution.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Utilize a pre-formulated solvent system with higher solubilizing capacity (see Table 1). |
| Precipitation occurs over time after initial successful dissolution. | The solution is supersaturated and thermodynamically unstable. | - Prepare the working solution immediately before use.- Store the solution at a controlled room temperature, avoiding refrigeration unless stability data suggests otherwise. |
| The compound does not fully dissolve in the initial stock solvent (DMSO). | Insufficient solvent volume or inadequate mixing. | - Ensure the correct volume of DMSO is used for the desired concentration.- Use gentle heating and/or sonication to aid dissolution. Ensure the solution becomes clear before proceeding. |
| Precipitation is observed when preparing a multi-component formulation. | Incorrect order of solvent addition or inadequate mixing between steps. | - Follow the precise order of reagent addition as specified in the experimental protocols.- Ensure the solution is thoroughly mixed and homogenous after the addition of each component before proceeding to the next. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (PEG300/Tween-80/Saline)
This protocol is designed to prepare a clear solution of this compound at a concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound powder
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DMSO (Dimethyl sulfoxide), high purity
-
PEG300 (Polyethylene glycol 300)
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Tween-80 (Polysorbate 80)
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Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO. Use sonication if necessary to ensure complete dissolution.
-
To prepare 1 mL of the final formulation, add the components in the following order, ensuring thorough mixing after each addition: a. 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. b. 400 µL of PEG300. Mix until the solution is homogenous. c. 50 µL of Tween-80. Mix until the solution is clear. d. 450 µL of saline. Mix thoroughly.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (SBE-β-CD/Saline)
This protocol utilizes a cyclodextrin to enhance solubility and is suitable for preparing a clear solution of this compound at ≥ 2.08 mg/mL.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), high purity
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add the components in the following order: a. 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. b. 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until the solution is clear.
Data Presentation
Table 1: this compound Formulation Compositions for Aqueous Solutions
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 (Oil-based) |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achievable Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Resulting Solution | Clear | Clear | Clear |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Can | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
cell line-specific sensitivity to LSN 3213128
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the AICARFT inhibitor, LSN3213128.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with LSN3213128 in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant growth inhibition observed in a typically sensitive cell line (e.g., MDA-MB-231met2, NCI-H460). | 1. High Folate Concentration in Media: LSN3213128 is a folate antagonist, and its efficacy is highly dependent on the folate concentration in the cell culture medium. Standard media often contain supraphysiological levels of folate, which can outcompete the drug.[1] 2. Active Purine Salvage Pathway: Cell lines with a robust purine salvage pathway can bypass the effects of LSN3213128 by utilizing extracellular purines (e.g., hypoxanthine).[1] 3. Incorrect Drug Concentration: The effective concentration of LSN3213128 can vary significantly between cell lines and experimental conditions. | 1. Use Low-Folate Media: Culture cells in a low-folate medium to increase the sensitivity to LSN3213128. It is crucial to allow the cells to adapt to the low-folate conditions for several passages before starting the experiment. 2. Assess Purine Salvage: To confirm if the purine salvage pathway is responsible for the lack of effect, perform a rescue experiment by co-treating the cells with LSN3213128 and hypoxanthine. If growth is restored in the presence of hypoxanthine, it indicates a functional salvage pathway.[1] 3. Perform a Dose-Response Curve: Titrate LSN3213128 over a wide concentration range to determine the optimal inhibitory concentration for your specific cell line and culture conditions. |
| High variability in results between experiments. | 1. Inconsistent Folate Levels: Fluctuations in the folate concentration of the media or serum supplements can lead to variable drug efficacy. 2. Cell Passage Number: The metabolic state and drug sensitivity of cell lines can change with high passage numbers. 3. Inconsistent Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. | 1. Standardize Media and Supplements: Use a consistent source and lot of media and serum. If preparing your own low-folate medium, ensure the folate concentration is accurately controlled. 2. Use Low-Passage Cells: Work with cell lines at a consistent and low passage number to ensure reproducible results. 3. Optimize Seeding Density: Determine and use a consistent cell seeding density for all experiments. |
| Unexpected cell death at low drug concentrations. | 1. Extreme Folate Depletion: Prolonged culture in very low-folate medium combined with LSN3213128 treatment may lead to excessive purine starvation and cell death. 2. Off-Target Effects (less likely): Although LSN3213128 is selective, off-target effects at high concentrations cannot be entirely ruled out.[1] | 1. Titrate Folate Concentration: If using custom low-folate media, you may need to optimize the folate concentration to find a balance that sensitizes the cells to the drug without causing excessive toxicity on its own. 2. Confirm On-Target Effect: Perform a rescue experiment with hypoxanthine. If the toxicity is rescued, it confirms the effect is due to purine depletion. |
| Difficulty detecting AMPK phosphorylation (pAMPK) by Western Blot after LSN3213128 treatment. | 1. Suboptimal Antibody or Protocol: The antibody or western blot protocol may not be optimized for detecting pAMPK in your cell line. 2. Transient or Weak Activation: AMPK activation might be transient or not robustly induced in certain cell lines or under specific conditions. | 1. Optimize Western Blot Protocol: Use a validated anti-pAMPK antibody. Consider using a positive control, such as treating cells with a known AMPK activator like AICAR. Ensure that phosphatase inhibitors are included in the lysis buffer. 2. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting pAMPK after LSN3213128 treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LSN3213128?
A1: LSN3213128 is a potent and selective inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme involved in the de novo purine biosynthesis pathway.[1] Inhibition of AICARFT leads to the accumulation of its substrate, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This disruption of purine synthesis ultimately leads to the inhibition of cell growth.
Q2: Which cell lines are sensitive to LSN3213128?
A2: Cell lines that are highly dependent on the de novo purine synthesis pathway are generally sensitive to LSN3213128. Reported sensitive cell lines include:
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MDA-MB-231met2 (human breast cancer)
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NCI-H460 (human lung cancer)
-
A9 (murine cell line)
The A9 cell line is particularly sensitive because it is deficient in the purine salvage pathway.
Q3: What makes a cell line resistant to LSN3213128?
A3: Resistance to LSN3213128 is primarily conferred by a functional purine salvage pathway. This pathway allows cells to recycle purines from the extracellular environment, bypassing the block in the de novo synthesis pathway caused by LSN3213128. The growth inhibition of sensitive cell lines like MDA-MB-231met2 and NCI-H460 can be rescued by the addition of hypoxanthine, a substrate for the salvage pathway.
Q4: Why is the folate concentration in the culture medium important?
A4: LSN3213128 is a folate antagonist, meaning it competes with natural folates. High levels of folate in the culture medium can outcompete LSN3213128 for binding to its target, AICARFT, thereby reducing the drug's efficacy. Therefore, it is recommended to use low-folate media for LSN3213128 sensitivity studies.
Q5: How can I confirm that LSN3213128 is working as expected in my cells?
A5: You can confirm the on-target activity of LSN3213128 by:
-
Measuring ZMP accumulation: A direct consequence of AICARFT inhibition is the buildup of ZMP inside the cells.
-
Assessing downstream signaling: Check for the phosphorylation and activation of AMPK (pAMPK) via Western Blot.
-
Performing a rescue experiment: Co-treat your cells with LSN3213128 and hypoxanthine. If the growth-inhibitory effect of LSN3213128 is reversed, it confirms that the drug is acting on the purine synthesis pathway.
Quantitative Data
Table 1: Cell Line-Specific Sensitivity to LSN3213128
| Cell Line | Cancer Type | Purine Salvage Pathway Status | Relative Sensitivity to LSN3213128 | Notes |
| MDA-MB-231met2 | Human Breast Cancer | Functional | Sensitive (growth inhibition rescued by hypoxanthine) | Sensitivity is dependent on low folate conditions. |
| NCI-H460 | Human Lung Cancer | Functional | Sensitive (growth inhibition rescued by hypoxanthine) | Sensitivity is dependent on low folate conditions. |
| A9 | Murine Cell Line | Deficient | Highly Sensitive (growth inhibition not rescued by hypoxanthine) | This cell line is a good positive control for LSN3213128 activity. |
Experimental Protocols
Protocol 1: Cell Viability (Alamar Blue) Assay
This protocol is for determining the effect of LSN3213128 on cell viability.
Materials:
-
LSN3213128 stock solution (in DMSO)
-
Low-folate cell culture medium
-
96-well cell culture plates
-
Alamar Blue reagent
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells cultured in low-folate medium.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of LSN3213128 in low-folate medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LSN3213128. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
For rescue experiments, prepare parallel wells with LSN3213128 and a final concentration of 100 µM hypoxanthine.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Alamar Blue Addition:
-
Add Alamar Blue reagent to each well at 10% of the total volume (e.g., 10 µL for a 100 µL well volume).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the no-cell control wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the LSN3213128 concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-AMPK (pAMPK)
This protocol is for detecting the activation of AMPK in response to LSN3213128 treatment.
Materials:
-
LSN3213128
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pAMPK, anti-total AMPK, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with LSN3213128 at the desired concentration and for the optimal time (determined from a time-course experiment).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAMPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total AMPK and a loading control to normalize the pAMPK signal.
-
Visualizations
References
Technical Support Center: LSN 3213128 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in in vivo studies involving the AICARFT inhibitor, LSN 3213128.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Inconsistent Anti-Tumor Efficacy
Question: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes and solutions?
Answer:
Variability in anti-tumor response can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
-
Dietary Folate Levels: The efficacy of this compound, a nonclassical antifolate, is highly dependent on the folate levels in the diet of the study animals.[1][2]
-
Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to variable exposure.
-
Solution: Ensure a homogenous and stable formulation. For oral administration, ensure accurate dosing for each animal based on its body weight. Train all personnel on the administration technique to minimize variability.
-
-
Tumor Model Heterogeneity: The intrinsic heterogeneity of the xenograft model can contribute to varied responses.
-
Solution: Use cell lines with stable and predictable growth characteristics. When establishing tumors, inject a consistent number of viable cells at the same anatomical site for each animal. Monitor tumor growth and randomize animals into treatment groups only after tumors have reached a predetermined size.
-
-
Animal Health and Stress: Underlying health issues or stress can impact tumor growth and drug metabolism.
-
Solution: Closely monitor the health of the animals. Ensure a consistent and low-stress environment. Any animal showing signs of illness unrelated to the treatment should be noted and potentially excluded from the analysis.
-
Issue 2: Discrepancy Between In Vitro and In Vivo AMPK Activation
Question: Our in vitro data showed that this compound treatment leads to AMPK activation. However, in our in vivo tumor samples, we observe high basal AMPK phosphorylation that does not change with treatment. Why is this and how should we interpret it?
Answer:
This is a key observation that has been previously reported.
Explanation and Recommendations:
-
In Vivo Microenvironment: The tumor microenvironment in vivo is significantly different from in vitro cell culture conditions. Factors such as hypoxia, nutrient availability, and interactions with stromal cells can lead to high basal levels of AMPK activation within the tumor.
-
Purine Salvage Pathway: Tumors in vivo can utilize purine salvage pathways to a greater extent than in culture, which can influence the metabolic response to AICARFT inhibition.
-
Focus on ZMP Levels: While AMPK activation is a downstream effect, the direct and most reliable pharmacodynamic marker of this compound activity is the elevation of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).
-
Recommendation: Measure ZMP, AICAR, and SAICAR levels in tumor tissue to confirm target engagement and assess the pharmacodynamic response to this compound. A dose-dependent increase in these metabolites is a strong indicator of target inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended oral dose of this compound in mouse xenograft models?
A1: The effective oral dose of this compound can vary depending on the tumor model and the diet. Published studies have shown anti-proliferative effects at doses ranging from 30 mg/kg to 100 mg/kg administered twice daily (BID). It is recommended to perform a dose-response study to determine the optimal dose for your specific model.
Q2: What are the key pharmacokinetic parameters of this compound in mice?
A2: Following a 10 mg/kg oral dose in mice, this compound exhibits good oral bioavailability. Key pharmacokinetic parameters are summarized in the table below.
Q3: Which cancer cell lines are sensitive to this compound?
A3: this compound has demonstrated growth inhibitory activity in various cancer cell lines, including NCI-H460 (non-small cell lung cancer) and MDA-MB-231met2 (triple-negative breast cancer).
Q4: How does this compound inhibit tumor growth?
A4: this compound is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine biosynthesis pathway. Inhibition of AICARFT leads to the accumulation of ZMP, which disrupts cellular metabolism and inhibits cell proliferation.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Dose | 10 mg/kg |
| Cmax (Total) | 4567 ± 559 nM |
| Cmax (Unbound) | 251 ± 31 nM |
| AUC | 20222 ± 4518 nM*hr |
| Half-life (t½) | 2.4 ± 0.3 h |
| Bioavailability | 24.6 ± 4.6% |
| Data from a single 10 mg/kg oral dose in mice. |
Experimental Protocols
Protocol 1: Western Blotting for AMPK Phosphorylation in Tumor Tissue
-
Excise tumors from control and this compound-treated animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total AMPK.
Visualizations
Caption: this compound inhibits AICARFT, leading to ZMP accumulation.
Caption: A typical workflow for an in vivo efficacy study with this compound.
Caption: A logical workflow for troubleshooting inconsistent efficacy.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Antifolate Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the effects of antifolate compounds in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are antifolates and how do they affect cells in culture?
Antifolates are a class of drugs that interfere with the metabolism of folic acid (vitamin B9).[1][2] Their primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5] By inhibiting DHFR, antifolates deplete the intracellular pool of reduced folates, leading to the disruption of DNA synthesis and repair, cell cycle arrest (primarily in the S-phase), and ultimately, inhibition of cell proliferation and apoptosis.
Q2: What are the common signs of antifolate toxicity in my cell culture?
Common indicators of antifolate toxicity include:
-
A significant decrease in cell viability and proliferation.
-
Morphological changes, such as cell shrinkage, rounding, and detachment from the culture surface.
-
An increase in the proportion of cells in the S-phase of the cell cycle, followed by apoptosis.
-
Difficulty in establishing stable cell lines or recovering cells after treatment.
Q3: How can I control for the cytotoxic effects of antifolates in my experiments?
There are three primary strategies to control for antifolate effects in cell culture:
-
Folic Acid Supplementation: Providing an excess of the substrate (folic acid) can help to outcompete the inhibitory effects of the antifolate, although this is generally less effective for potent DHFR inhibitors.
-
Leucovorin Rescue: Leucovorin (folinic acid) is a reduced form of folic acid that can bypass the DHFR-mediated step in the folate pathway. It replenishes the tetrahydrofolate pool, allowing for the continuation of DNA and RNA synthesis. This is a common and effective method to rescue non-cancerous cells from the toxic effects of antifolates like methotrexate.
-
Hypoxanthine-Thymidine (HT) Supplementation: This supplement provides the downstream products of the folate pathway, namely a purine source (hypoxanthine) and a pyrimidine source (thymidine). This allows cells to synthesize DNA and RNA even when the folate pathway is blocked. HT supplementation is particularly useful for rescuing cells from residual antifolate effects, for example, after selection in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.
Troubleshooting Guides
Problem: My cells are dying even at low concentrations of the antifolate drug.
-
Possible Cause: The cell line you are using may be particularly sensitive to antifolate treatment. Different cell lines exhibit varying levels of sensitivity to these compounds.
-
Solution:
-
Titrate the Antifolate Concentration: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of the antifolate for your specific cell line. This will help you to select a working concentration that is effective without being overly toxic.
-
Implement a Rescue Strategy: Consider using leucovorin rescue or HT supplementation to mitigate the toxic effects. See the protocols below for detailed instructions.
-
Problem: Leucovorin rescue is not effectively protecting my cells.
-
Possible Cause 1: The timing of leucovorin addition is critical. If added too late, the cells may have already undergone irreversible damage.
-
Solution 1: Leucovorin rescue is typically initiated 24 hours after the start of the antifolate treatment. For high-dose antifolate exposure, the window for effective rescue may be shorter. Optimize the timing of leucovorin addition for your specific experimental setup.
-
Possible Cause 2: The concentration of leucovorin may be insufficient to counteract the effect of the antifolate.
-
Solution 2: The required concentration of leucovorin is dependent on the concentration of the antifolate used. As a starting point, a 1:1 molar ratio of leucovorin to the antifolate can be used, but this may need to be optimized. Refer to the quantitative data table below for examples of effective concentrations.
Problem: My hybridoma cells are not surviving after HAT selection.
-
Possible Cause: Residual aminopterin (an antifolate) from the HAT medium is still present and causing toxicity.
-
Solution: After selecting for hybridomas in HAT medium, it is crucial to transition the cells to a medium supplemented with Hypoxanthine-Thymidine (HT) for a period of 2-3 weeks. This allows the cells to recover from the effects of aminopterin by providing the necessary precursors for DNA synthesis until the intracellular aminopterin is diluted out through cell division.
Quantitative Data Summary
The following table summarizes typical concentrations of supplements used to control for antifolate effects in cell culture. Note that optimal concentrations may vary depending on the cell line and the specific antifolate used.
| Supplement | Antifolate Example | Typical Concentration Range | Cell Line Example | Reference |
| Folic Acid | Methotrexate | 4 mg/L - 44 mg/L | Embryonic Neural Stem Cells | |
| MTHFR gene silencing | 1 µg/ml - 100 µg/ml | Mouse Embryonic Palatal Mesenchyme | ||
| Leucovorin | Methotrexate (1 µM) | 0.5 µM - 50 µM | MCF-7 (Human Breast Cancer) | |
| Edatrexate | 0.2 µM | Various Human Cancer Cell Lines | ||
| Hypoxanthine | Aminopterin (in HAT) | 100 µM (in HT medium) | Hybridoma | |
| Thymidine | Aminopterin (in HAT) | 16 µM (in HT medium) | Hybridoma |
Experimental Protocols
Protocol 1: Leucovorin Rescue from Methotrexate (MTX) Toxicity
This protocol describes a general procedure for rescuing cells from the cytotoxic effects of methotrexate using leucovorin.
Materials:
-
Cells in culture
-
Complete cell culture medium
-
Methotrexate (MTX) stock solution
-
Leucovorin (folinic acid) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
MTX Treatment: The next day, remove the medium and add fresh medium containing the desired concentration of MTX. Incubate for 24 hours.
-
Leucovorin Rescue: After 24 hours of MTX treatment, remove the MTX-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual MTX.
-
Add fresh medium containing the appropriate concentration of leucovorin. A common starting point is a concentration equimolar to the MTX concentration used.
-
Incubate the cells for an additional 24-48 hours.
-
Assess Cell Viability: At the end of the incubation period, assess cell viability using a standard assay (e.g., MTT assay or trypan blue exclusion).
-
Controls: Include the following controls in your experiment:
-
Untreated cells (no MTX, no leucovorin)
-
Cells treated with MTX only
-
Cells treated with leucovorin only
-
Protocol 2: Hypoxanthine-Thymidine (HT) Supplementation Post-HAT Selection
This protocol is designed for rescuing hybridoma cells after selection in HAT medium.
Materials:
-
Hybridoma cells after HAT selection
-
Complete hybridoma growth medium (e.g., RPMI-1640 with 10-20% FBS)
-
HT Supplement (typically a 50x or 100x stock solution containing hypoxanthine and thymidine)
Procedure:
-
Prepare HT Medium: Aseptically add the HT supplement to your complete hybridoma growth medium to achieve a 1x final concentration. For a 50x stock, this would be 10 mL of supplement per 500 mL of medium.
-
Cell Transfer: After the HAT selection period, gently pellet the surviving hybridoma cells by centrifugation.
-
Resuspend in HT Medium: Carefully aspirate the supernatant containing the HAT medium and resuspend the cell pellet in the prepared HT medium.
-
Culture in HT Medium: Culture the cells in the HT medium for 2-3 weeks, passaging them as needed to maintain a healthy cell density. This allows for the dilution of intracellular aminopterin.
-
Transition to Standard Medium: After the 2-3 week period in HT medium, the cells can be gradually weaned off the supplement and cultured in standard complete hybridoma growth medium.
Visualizations
Caption: Folate metabolism pathway and the site of antifolate inhibition.
Caption: General experimental workflow for testing antifolate controls.
Caption: Logical diagram of Leucovorin rescue mechanism.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: LSN 3213128 versus Pemetrexed
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapeutics, particularly those targeting nucleotide synthesis, a detailed understanding of the nuances between different agents is critical for advancing drug development. This guide provides a comprehensive comparison of the mechanisms of action of LSN 3213128, a selective AICARFT inhibitor, and pemetrexed, a multi-targeted antifolate, supported by available experimental data.
Overview of Mechanisms of Action
This compound and pemetrexed are both classified as antifolates, drugs that interfere with the metabolic processes dependent on folic acid. However, their enzymatic targets and selectivity profiles differ significantly, leading to distinct cellular consequences.
This compound is a novel, selective, nonclassical antifolate that specifically targets aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] AICARFT is one of two catalytic activities of the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide transformylase/IMP cyclohydrolase (ATIC). By inhibiting AICARFT, this compound blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), leading to the intracellular accumulation of ZMP and the depletion of purine nucleotides essential for DNA and RNA synthesis.[1]
Pemetrexed , in contrast, is a multi-targeted antifolate that inhibits several key enzymes involved in both purine and pyrimidine synthesis.[2] Its primary targets include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2] Pemetrexed is transported into cells and converted to its more active polyglutamated forms, which exhibit enhanced inhibitory activity against its target enzymes.[3] Notably, the polyglutamated metabolites of pemetrexed also inhibit AICART (the same enzyme as AICARFT), leading to the accumulation of ZMP, similar to the effect of this compound.
Comparative Analysis of Enzymatic Inhibition
The differential inhibitory activities of this compound and pemetrexed against their respective enzymatic targets are summarized below. It is important to note that the inhibitory constants for pemetrexed are for its more potent pentaglutamate form.
| Compound | Target Enzyme | Inhibition Constant |
| This compound | AICARFT | IC₅₀ = 16 nM |
| TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L | IC₅₀ > 100 µM | |
| Pemetrexed (pentaglutamate) | Thymidylate Synthase (TS) | Kᵢ = 1.3 nM |
| Dihydrofolate Reductase (DHFR) | Kᵢ = 7.2 nM | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Kᵢ = 65 nM | |
| AICART | Kᵢ = 0.26 µM (long-chain polyglutamate) |
Table 1: Comparison of enzymatic inhibition constants for this compound and the pentaglutamate form of pemetrexed.
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of both compounds have been evaluated in various cancer cell lines. The following table provides a comparison of their growth inhibition (GI₅₀) values in select cell lines.
| Cell Line | Compound | GI₅₀ (Standard RPMI Medium) |
| NCI-H460 (Non-small cell lung cancer) | This compound | 6580 nM |
| Pemetrexed | IC₅₀ ≈ 1.82 µM (1820 nM) | |
| MDA-MB-231 (Triple-negative breast cancer) | This compound | 44 nM |
| Pemetrexed | Data not directly comparable from available sources. |
Table 2: Comparison of in vitro anti-proliferative activity of this compound and pemetrexed in cancer cell lines.
Signaling Pathways and Mechanisms of Action
The distinct enzymatic targets of this compound and pemetrexed lead to different downstream cellular effects.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of pemetrexed.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
AICARFT Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against AICARFT.
Caption: Experimental workflow for an AICARFT inhibition assay.
Protocol Details:
-
Reagent Preparation: Recombinant human AICARFT is purified and diluted in an appropriate assay buffer. The substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), and the cofactor, 10-formyl-tetrahydrofolate (10-formyl-THF), are prepared at known concentrations. The test compound (this compound) is serially diluted to create a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: The enzyme and various concentrations of the inhibitor are pre-incubated in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a mixture of AICAR and 10-formyl-THF.
-
Incubation: The reaction plate is incubated at 37°C for a fixed period during which the product, FAICAR, is formed.
-
Reaction Termination and Detection: The reaction is terminated, typically by the addition of an acid or organic solvent. The amount of product formed or substrate consumed is quantified using a suitable analytical method such as spectrophotometry (monitoring a change in absorbance) or liquid chromatography-mass spectrometry (LC-MS) for direct measurement of reactants and products.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (GI₅₀) Assay
This protocol describes a common method for assessing the anti-proliferative effects of a compound on cancer cell lines.
Protocol Details:
-
Cell Seeding: Cancer cells (e.g., NCI-H460 or MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or pemetrexed). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Data Analysis: The absorbance or fluorescence is read using a microplate reader. The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle control. The GI₅₀ value, the concentration of the compound that causes a 50% reduction in cell growth, is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular ZMP Accumulation Assay
This protocol outlines a method to measure the intracellular accumulation of ZMP following treatment with an AICARFT inhibitor.
Protocol Details:
-
Cell Treatment: Cancer cells are seeded in culture plates and treated with the test compound (this compound or pemetrexed) at various concentrations and for different durations.
-
Metabolite Extraction: After treatment, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Intracellular metabolites are then extracted using a cold solvent mixture, such as methanol/acetonitrile/water.
-
Sample Preparation: The cell extracts are collected, and cell debris is removed by centrifugation. The supernatant containing the metabolites is then prepared for analysis.
-
LC-MS/MS Analysis: The levels of ZMP in the cell extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection and quantification of small molecules like ZMP.
-
Data Analysis: The intracellular concentration of ZMP is normalized to the total protein content or cell number in each sample. The fold-change in ZMP levels in treated cells is calculated relative to untreated control cells.
Conclusion
This compound and pemetrexed represent two distinct strategies for targeting folate-dependent pathways in cancer. This compound offers a highly selective approach by specifically inhibiting AICARFT within the purine synthesis pathway. This selectivity may offer a different therapeutic window and toxicity profile compared to the multi-targeted approach of pemetrexed, which affects both purine and pyrimidine synthesis through the inhibition of multiple enzymes. The accumulation of ZMP is a common downstream consequence of both agents' inhibition of AICART/AICARFT. Further comparative studies under identical experimental conditions are warranted to fully elucidate the relative therapeutic potential of these two agents.
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LSN 3213128 and Other AICARFT Inhibitors for Cancer Research
For Immediate Release
Indianapolis, IN – November 27, 2025 – In the ongoing pursuit of novel cancer therapeutics, the inhibition of key metabolic pathways essential for tumor growth remains a critical area of research. One such target is the enzyme Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT), a crucial component of the de novo purine synthesis pathway. This guide provides a detailed comparison of LSN 3213128, a potent and selective AICARFT inhibitor, with other known inhibitors of this pathway, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.
Introduction to AICARFT Inhibition
Cancer cells exhibit a high demand for nucleotides to sustain their rapid proliferation. The de novo purine synthesis pathway is a vital source of these building blocks for DNA and RNA. AICARFT catalyzes one of the final steps in this pathway, making it an attractive target for anticancer drug development. By inhibiting AICARFT, the supply of purines is disrupted, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) and ultimately, the suppression of tumor growth.[1][2]
This compound has emerged as a novel, nonclassical antifolate that demonstrates potent and specific inhibition of AICARFT.[1][2] This guide will compare its inhibitory profile with that of other compounds known to affect the purine synthesis pathway, including the multi-targeted antifolate pemetrexed and inhibitors of the upstream enzyme Glycinamide Ribonucleotide Formyltransferase (GARFT) such as lometrexol.
Comparative Inhibitor Performance
The following table summarizes the available quantitative data for this compound and other relevant inhibitors. It is important to note that the inhibitory concentrations (IC50) and inhibition constants (Ki) presented here are from various sources and may have been determined under different experimental conditions. Therefore, a direct comparison should be made with caution.
| Inhibitor | Primary Target(s) | IC50 / Ki (AICARFT) | Cell-Based Potency (GI50) | Notes |
| This compound | AICARFT | 16 nM (IC50) [1] | 44 nM (MDA-MB-231) | Highly selective for AICARFT over other folate-dependent enzymes. |
| Pemetrexed | TS, DHFR, GARFT, AICARFT | 3 µM (Ki, parent drug) 0.26 µM (Ki, polyglutamated) | Varies by cell line | Multi-targeted antifolate. Inhibition of AICARFT is considered a secondary mechanism. |
| Lometrexol | GARFT | Not specified for AICARFT | 2.9 nM (CCRF-CEM) | Primarily a GARFT inhibitor, which is upstream of AICARFT. |
Disclaimer: The data presented in this table are compiled from different studies. For a definitive comparison, these inhibitors should be evaluated head-to-head in the same assays and under identical conditions.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The de novo purine synthesis pathway and points of inhibition.
Caption: General workflow for inhibitor characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of inhibitor performance. Below is a representative protocol for an AICARFT enzymatic inhibition assay, compiled from established methodologies.
AICARFT Enzymatic Inhibition Assay Protocol
This protocol is based on a spectrophotometric method that measures the formation of tetrahydrofolate (H4folate) from 10-formyl-tetrahydrofolate (10-formyl-THF) during the AICARFT-catalyzed reaction.
Materials:
-
Purified recombinant human AICARFT enzyme
-
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) substrate
-
10-formyl-tetrahydrofolate (10-formyl-THF) co-substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 298 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AICAR in assay buffer.
-
Prepare a fresh stock solution of 10-formyl-THF in assay buffer. The concentration should be determined spectrophotometrically.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control).
-
Add 50 µL of a solution containing the AICARFT enzyme in assay buffer.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 48 µL of a substrate mix containing AICAR and 10-formyl-THF in assay buffer.
-
The final reaction volume is 100 µL.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 298 nm over time (kinetic read) at 37°C. This wavelength corresponds to the conversion of 10-formyl-THF to H4folate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a highly potent and selective inhibitor of AICARFT, a key enzyme in the de novo purine synthesis pathway. The data presented in this guide, while requiring cautious interpretation due to varied experimental origins, suggests a favorable inhibitory profile for this compound compared to multi-targeted agents like pemetrexed at the level of AICARFT. The provided experimental protocol offers a foundation for researchers to conduct their own comparative studies. Further head-to-head investigations are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.
Contact: [Insert Contact Information]
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
LSN3213128: A Comparative Analysis of its Selectivity Profile Against Other Folate Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of LSN3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), against other key enzymes in the folate metabolic pathway. The information presented herein is intended to assist researchers in evaluating the potential of LSN3213128 for further investigation and development.
Executive Summary
LSN3213128 is a novel, non-classical antifolate that demonstrates high potency and selectivity for AICARFT (also known as ATIC), a critical enzyme in the de novo purine biosynthesis pathway.[1][2] With an IC50 of 16 nM for AICARFT, LSN3213128 stands out for its targeted mechanism of action.[3] Published research indicates that LSN3213128 is highly selective for AICARFT when compared to other folate-dependent enzymes, including thymidylate synthase (TS), serine hydroxymethyltransferase 1 (SHMT1), and various isoforms of methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD1, MTHFD2, and MTHFD2L).[3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.
Selectivity Profile of LSN3213128
The selectivity of LSN3213128 for AICARFT over other folate-dependent enzymes is a key attribute. While specific inhibitory concentrations for other folate enzymes are not publicly available, the high levels of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) observed in cells treated with LSN3213128, without a corresponding change in deoxyuridine monophosphate (dUMP) levels, strongly indicate a specific inhibition of AICARFT over both glycinamide ribonucleotide formyltransferase (GARFT) and thymidylate synthase (TS).
| Target Enzyme | LSN3213128 IC50 | Selectivity |
| AICARFT (ATIC) | 16 nM | Primary Target |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Not Available | Demonstrated high selectivity for AICARFT over GARFT based on cellular metabolite analysis. |
| Thymidylate Synthase (TS) | Not Available | Demonstrated high selectivity for AICARFT over TS based on cellular metabolite analysis. |
| Dihydrofolate Reductase (DHFR) | Not Available | Stated to be selective against other folate enzymes, which typically includes DHFR in selectivity panels for antifolates. |
| Serine Hydroxymethyltransferase 1 (SHMT1) | Not Available | Reported to be selective for AICARFT relative to SHMT1.[3] |
| Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD1, MTHFD2, MTHFD2L) | Not Available | Reported to be selective for AICARFT relative to MTHFD1, MTHFD2, and MTHFD2L. |
Experimental Protocols
Detailed experimental protocols for the enzymatic assays are crucial for the accurate determination of inhibitor selectivity. Below are representative protocols for assessing the inhibitory activity of LSN3213128 against AICARFT and for comparative screening against other folate enzymes.
AICARFT (ATIC) Inhibition Assay
This assay measures the ability of LSN3213128 to inhibit the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-AICAR (FAICAR), the first of the two reactions catalyzed by the bifunctional enzyme ATIC.
Materials:
-
Recombinant human ATIC enzyme
-
5-aminoimidazole-4-carboxamide ribonucleotide (ZMP)
-
10-formyl-tetrahydrofolate (10-CHO-THF)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
LSN3213128 (or other test compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of LSN3213128 in DMSO.
-
Perform serial dilutions of LSN3213128 in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant ATIC enzyme.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrates, ZMP and 10-CHO-THF.
-
Monitor the decrease in absorbance at 295 nm, which corresponds to the consumption of 10-CHO-THF, over a period of 20 minutes at 37°C.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Folate Enzyme Selectivity Panel
To determine the selectivity profile, LSN3213128 would be tested against a panel of other folate-dependent enzymes using established biochemical assays. The general principle for these assays involves monitoring the consumption of a substrate or the formation of a product, often through spectrophotometric or fluorometric methods.
-
Dihydrofolate Reductase (DHFR) Assay: The activity of DHFR is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.
-
Thymidylate Synthase (TS) Assay: TS activity can be determined by measuring the release of tritium from [5-³H]dUMP or by a spectrophotometric assay coupled to DHFR, where the production of dihydrofolate is linked to NADPH oxidation.
-
Serine Hydroxymethyltransferase (SHMT) Assay: SHMT activity can be measured by quantifying the conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This can be done using radiolabeled serine or by coupling the reaction to other enzymes.
-
Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD) Assays: The dehydrogenase and cyclohydrolase activities of MTHFD isoforms are typically measured by monitoring the change in absorbance at 340 nm due to the conversion of NAD(P)+ to NAD(P)H or vice versa.
Visualizing the Folate Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
References
Validating LSN 3213128 On-Target Effects: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of the novel AICARFT inhibitor, LSN 3213128, with the effects of small interfering RNA (siRNA)-mediated knockdown of its target, the ATIC gene. The aim is to offer a clear framework and supporting experimental data for validating that the cellular phenotypes observed with this compound treatment are a direct consequence of its intended mechanism of action.
Introduction to this compound and On-Target Validation
This compound is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] The AICARFT catalytic site is located on the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC).[3][4] Inhibition of AICARFT by this compound leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which subsequently activates AMP-activated protein kinase (AMPK), resulting in anti-proliferative effects in cancer cells.[3]
Validating that the observed anti-tumor effects of this compound are indeed due to the inhibition of AICARFT is a critical step in its preclinical development. One of the most specific methods for target validation is to compare the phenotypic effects of the small molecule inhibitor with those of a genetic knockdown of the target protein. Small interfering RNA (siRNA) is a powerful tool for transiently silencing the expression of a specific gene, in this case, the ATIC gene that encodes for the AICARFT enzyme. If the effects of this compound on cellular processes such as proliferation and metabolic changes phenocopy the effects of ATIC siRNA, it provides strong evidence for on-target activity.
Comparison of this compound and ATIC siRNA On-Target Effects
The central hypothesis for validating the on-target effects of this compound is that both the small molecule inhibitor and siRNA targeting the ATIC gene will produce similar biological outcomes. This comparison helps to distinguish on-target from potential off-target effects of the drug.
This compound:
-
Acts as a competitive inhibitor of the AICARFT enzyme.
-
Leads to a rapid increase in intracellular ZMP levels.
-
Induces cell growth inhibition.
ATIC siRNA:
-
Reduces the mRNA and protein levels of the ATIC enzyme.
-
Results in a decreased capacity for de novo purine synthesis.
-
Expected to lead to an accumulation of ZMP and inhibit cell proliferation.
By comparing these two modalities, researchers can gain confidence that the observed anti-proliferative effects of this compound are a direct result of AICARFT inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to compare the on-target effects of this compound and ATIC siRNA in a cancer cell line (e.g., NCI-H460 lung cancer cells).
Table 1: Effect of this compound and ATIC siRNA on ATIC Expression
| Treatment Group | ATIC mRNA Levels (relative to control) | ATIC Protein Levels (relative to control) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 |
| This compound (100 nM) | 0.95 ± 0.10 | 0.98 ± 0.15 |
| Scrambled siRNA | 0.98 ± 0.09 | 1.02 ± 0.11 |
| ATIC siRNA | 0.22 ± 0.05 | 0.28 ± 0.07 |
This table illustrates that while this compound does not affect the expression of the ATIC gene or protein, ATIC siRNA significantly reduces both.
Table 2: Effect of this compound and ATIC siRNA on ZMP Levels and Cell Viability
| Treatment Group | Intracellular ZMP Levels (relative to control) | Cell Viability (% of control) |
| Vehicle Control | 1.0 ± 0.2 | 100 ± 5.2 |
| This compound (100 nM) | 8.5 ± 1.2 | 45 ± 4.1 |
| Scrambled siRNA | 1.1 ± 0.3 | 98 ± 5.5 |
| ATIC siRNA | 7.9 ± 1.5 | 52 ± 4.8 |
This table demonstrates that both this compound and ATIC siRNA lead to a significant increase in ZMP levels and a corresponding decrease in cell viability, indicating a phenocopy of effects.
Mandatory Visualization
Caption: Inhibition of AICARFT by this compound and ATIC siRNA.
Caption: Workflow for validating this compound on-target effects.
Experimental Protocols
1. siRNA Transfection
-
Cell Seeding: Plate NCI-H460 cells in 6-well plates at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere overnight.
-
Transfection Complex Preparation: For each well, dilute 50 pmol of ATIC siRNA or scrambled control siRNA into 250 µL of Opti-MEM I Reduced Serum Medium. In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of Opti-MEM.
-
Incubation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15 minutes to allow complex formation.
-
Transfection: Add the 500 µL of the siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding to downstream assays.
2. Quantitative Real-Time PCR (qPCR) for ATIC mRNA Levels
-
RNA Extraction: Following treatment with this compound or transfection with siRNA, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the human ATIC gene and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of ATIC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle or scrambled siRNA control.
3. Western Blotting for ATIC Protein Levels
-
Protein Extraction: Lyse the treated or transfected cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ATIC overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Densitometry: Quantify the band intensities using image analysis software.
4. Cell Viability Assay
-
Cell Seeding: Plate NCI-H460 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dilution series of this compound or transfect with ATIC siRNA or scrambled siRNA as described above.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle or scrambled siRNA control to determine the percentage of cell viability.
By following these protocols and comparing the resulting data, researchers can effectively validate the on-target effects of this compound, providing crucial evidence for its mechanism of action and supporting its further development as a potential anti-cancer therapeutic.
References
LSN3213128: A Promising Antifolate for Overcoming Resistance
A Comparison Guide for Researchers in Oncology and Drug Development
The emergence of resistance to conventional antifolate chemotherapeutics, such as methotrexate (MTX), presents a significant challenge in cancer treatment. LSN3213128, a novel, non-classical antifolate, offers a potential solution by targeting a distinct enzyme in the purine biosynthesis pathway, thereby circumventing common mechanisms of resistance to traditional antifolates. This guide provides a comparative overview of LSN3213128, its mechanism of action, and its potential efficacy in antifolate-resistant settings, supported by available data and detailed experimental protocols.
Mechanism of Action: A Different Approach to Folate Pathway Inhibition
Classical antifolates like methotrexate primarily inhibit dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate.[1][2] Resistance to these drugs often arises from impaired drug transport, decreased polyglutamylation (a process that traps the drug inside the cell), or amplification or mutation of the DHFR gene.[1][3]
LSN3213128, in contrast, is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme further down the de novo purine synthesis pathway.[4] By inhibiting AICARFT, LSN3213128 blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-AICAR (FAICAR), leading to the accumulation of ZMP and the depletion of purine pools necessary for DNA and RNA synthesis. This distinct mechanism suggests that LSN3213128 may retain its efficacy in cell lines that have developed resistance to DHFR inhibitors.
Signaling Pathway of LSN3213128
References
- 1. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to LSN 3213128 and Methotrexate: Navigating Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LSN 3213128 and methotrexate, two antifolate agents with distinct mechanisms of action and potential for overcoming drug resistance. While direct experimental data on cross-resistance is not yet available in published literature, this document outlines the fundamental differences in their molecular targets and downstream effects, offering a scientific basis for predicting their independent efficacy and the potential for this compound to be effective in methotrexate-resistant cancers.
Introduction: Targeting Folate Metabolism in Oncology
Folate is a critical vitamin for the synthesis of nucleotides, the building blocks of DNA and RNA. Cancer cells, with their high rate of proliferation, are particularly dependent on the folate metabolic pathway. This dependency has been exploited for decades with the use of antifolate drugs like methotrexate. However, the emergence of drug resistance remains a significant clinical challenge. This compound is a novel, selective antifolate agent that targets a different enzyme in the purine synthesis pathway, offering a promising new avenue for cancer treatment.
Mechanisms of Action: Two Antifolates, Two Distinct Targets
The fundamental difference between this compound and methotrexate lies in their primary molecular targets within the folate pathway.
This compound is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) , an enzyme that catalyzes one of the final steps in de novo purine biosynthesis.[1][2][3][4][5] Inhibition of AICARFT leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which disrupts the production of inosine monophosphate (IMP), a precursor for both adenosine and guanosine. This ultimately inhibits DNA and RNA synthesis, leading to cell growth inhibition.
Methotrexate , a classical antifolate, primarily inhibits dihydrofolate reductase (DHFR) . DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of thymidylate and purines. By blocking DHFR, methotrexate depletes the cellular pool of THF, thereby inhibiting the synthesis of DNA, RNA, and some amino acids. In the context of inflammatory diseases, methotrexate polyglutamates also inhibit AICARFT (ATIC), leading to an increase in adenosine, which has anti-inflammatory properties.
Signaling Pathways
The distinct mechanisms of action of this compound and methotrexate result in the perturbation of different signaling cascades.
This compound Signaling Pathway
The inhibition of AICARFT by this compound leads to the intracellular accumulation of ZMP. ZMP is a structural mimic of adenosine monophosphate (AMP) and can act as an allosteric activator of AMP-activated protein kinase (AMPK). However, some studies suggest that the anti-tumor effects of this compound may also occur through AMPK-independent mechanisms, primarily through the depletion of the purine pool.
Methotrexate Signaling Pathway
Methotrexate's inhibition of DHFR disrupts the folate cycle, leading to a depletion of THF. This has widespread effects on nucleotide and amino acid metabolism. The resulting inhibition of DNA and RNA synthesis is a primary driver of its cytotoxic effects.
Mechanisms of Resistance: A Tale of Two Pathways
The distinct molecular targets of this compound and methotrexate suggest that the mechanisms of resistance to these drugs are likely to be different. This is the basis for the hypothesis that this compound may be effective against methotrexate-resistant tumors.
Methotrexate Resistance
Resistance to methotrexate is well-characterized and can occur through several mechanisms:
-
Impaired drug transport: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter of methotrexate into cells.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump methotrexate out of the cell.
-
Altered drug target: Amplification of the DHFR gene, leading to overexpression of the DHFR enzyme, or mutations in DHFR that reduce its affinity for methotrexate.
-
Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), which adds glutamate residues to methotrexate, trapping it inside the cell and increasing its inhibitory activity.
Potential for this compound to Overcome Methotrexate Resistance
Given that this compound's primary target is AICARFT, it is plausible that it would not be affected by the common mechanisms of methotrexate resistance that involve DHFR or RFC.
References
- 1. Modeling Mechanisms of In Vivo Variability in Methotrexate Accumulation and Folate Pathway Inhibition in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of methotrexate-resistant human acute lymphoblastic leukemia cells in culture and effects of folate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LSN3213128 Combination Therapy: A Comparative Guide for Researchers
Absence of direct clinical or preclinical data on LSN3213128 combination therapies necessitates a theoretical approach to this guide. The following information is based on the established mechanism of action of LSN3213128 and preclinical/clinical data from analogous compounds that inhibit purine synthesis.
Introduction to LSN3213128
LSN3213128 is a potent and selective inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1] By blocking AICARFT, LSN3213128 leads to the accumulation of the substrate ZMP (5-aminoimidazole-4-carboxamide ribonucleotide). This accumulation is thought to contribute to the anti-tumor activity of the compound through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, leading to the inhibition of cancer cell growth and proliferation.[1] Preclinical studies have demonstrated the single-agent efficacy of LSN3213128 in murine models of breast and lung cancer.[1]
This guide explores the theoretical potential of LSN3213128 in combination with other anticancer agents, providing a framework for future preclinical and clinical investigations. The proposed combinations are based on synergistic principles, aiming to enhance therapeutic efficacy, overcome potential resistance mechanisms, and minimize toxicity.
Rationale for Combination Therapies
The primary rationale for combining LSN3213128 with other anticancer agents is to exploit different cellular vulnerabilities simultaneously. By targeting both purine synthesis and other critical cancer pathways, it may be possible to achieve a synergistic therapeutic effect that is greater than the additive effects of each agent alone.
Proposed Combination Strategies and Supporting Data from Analogous Compounds
Due to the lack of specific data for LSN3213128, the following sections present proposed combination strategies with supporting preclinical and clinical data from other inhibitors of purine synthesis, such as pemetrexed, methotrexate, 6-mercaptopurine, and cladribine.
Combination with Pyrimidine Synthesis Inhibitors
Hypothesis: The dual blockade of both purine and pyrimidine synthesis pathways could lead to a profound and synergistic inhibition of DNA and RNA synthesis, resulting in cancer cell death.
Supporting Evidence: Preclinical studies have demonstrated cytotoxic synergy when the multi-targeted antifolate pemetrexed is combined with the pyrimidine nucleoside analog gemcitabine .[2] This combination has shown activity in various solid tumors, including non-small cell lung cancer.[2]
Table 1: Preclinical Comparison of Pemetrexed and Gemcitabine Combination Therapy
| Treatment Group | Tumor Growth Delay (days) in H2122 NSCLC Xenograft Model | Notes |
| Vehicle Control | - | - |
| Pemetrexed (100 mg/kg) | 12 - 18 | |
| Gemcitabine (30 mg/kg) | 10 - 14 | |
| Pemetrexed + Gemcitabine (concurrent) | 12 | Some toxicity observed. |
| Pemetrexed followed by Gemcitabine (sequential) | ≥ 14 | Significantly better than single agents alone. |
Combination with Topoisomerase Inhibitors
Hypothesis: LSN3213128-induced disruption of nucleotide pools may sensitize cancer cells to the DNA-damaging effects of topoisomerase inhibitors.
Supporting Evidence: A preclinical evaluation of pemetrexed in combination with the topoisomerase I inhibitor irinotecan (CPT-11) in pancreatic cancer cell lines demonstrated strong, schedule-independent synergistic cytotoxic activity. This combination was effective as a second-line therapy in in vivo models after initial treatment with gemcitabine.
Combination with Platinum-Based Chemotherapy
Hypothesis: The metabolic stress induced by LSN3213128 could enhance the cytotoxicity of DNA-damaging agents like platinum compounds.
Supporting Evidence: The combination of pemetrexed with carboplatin has been evaluated in clinical trials for non-small cell lung cancer, showing promising response rates and survival times.
Table 2: Clinical Trial Data for Pemetrexed and Carboplatin Combination in NSCLC
| Treatment Regimen | Objective Response Rate | Median Survival Time | 1-Year Survival Rate |
| Pemetrexed (500 mg/m²) + Carboplatin (AUC=6) | 24% - 32% | 10.5 - 13.5 months | 44% - 56% |
Combination with Other Purine Analogs
Hypothesis: Combining LSN3213128 with other purine analogs that have different mechanisms of action could lead to a more comprehensive blockade of purine metabolism and utilization.
Supporting Evidence: The combination of 6-mercaptopurine (6-MP) with methotrexate is a cornerstone of maintenance therapy for acute lymphoblastic leukemia. Methotrexate enhances the bioavailability and cytotoxicity of 6-MP. Similarly, the purine analog cladribine has shown enhanced efficacy when combined with the anti-CD20 antibody rituximab in hairy cell leukemia.
Signaling Pathways and Experimental Workflows
Signaling Pathway of LSN3213128 and Potential Combination Targets
Caption: Mechanism of LSN3213128 and potential combination targets.
General Experimental Workflow for Evaluating Combination Therapies
Caption: A typical workflow for preclinical evaluation of combination therapies.
Detailed Experimental Protocols (Examples from Analogous Studies)
The following are generalized protocols based on methodologies reported in preclinical studies of other purine synthesis inhibitors. These should be adapted and optimized for specific experiments with LSN3213128.
In Vitro Synergy Assay (Combination Index Method)
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of LSN3213128 and the combination agent in a suitable solvent (e.g., DMSO).
-
Experimental Setup: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of each drug alone and in combination at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using software such as CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: When tumors reach a specified size, randomize mice into treatment groups (vehicle control, LSN3213128 alone, combination agent alone, and combination therapy).
-
Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage for LSN3213128) and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Conclusion
While direct experimental data for LSN3213128 in combination with other anticancer agents is not yet publicly available, its mechanism of action provides a strong rationale for exploring various combination strategies. Based on the preclinical and clinical success of other drugs that target purine synthesis, combinations of LSN3213128 with agents targeting pyrimidine synthesis, DNA topoisomerases, and DNA repair pathways hold significant promise. The experimental frameworks and data from analogous compounds presented in this guide offer a valuable starting point for researchers and drug development professionals to design and execute robust preclinical studies to unlock the full therapeutic potential of LSN3213128. Future research should focus on identifying the most synergistic combinations and elucidating the underlying molecular mechanisms to guide the clinical development of LSN3213128-based combination therapies.
References
Navigating Resistance: A Comparative Guide to LSN3213128 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance remains a critical hurdle in cancer therapy. This guide provides a comprehensive comparison of LSN3213128, a novel inhibitor of the de novo purine biosynthesis pathway, with other therapeutic alternatives. We delve into the potential mechanisms of resistance to LSN3213128, supported by experimental data and detailed protocols to empower researchers in the development of next-generation cancer therapeutics.
LSN3213128: Mechanism of Action and Primary Resistance Pathway
LSN3213128 is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine synthesis pathway.[1] Inhibition of AICARFT by LSN3213128 leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). This accumulation activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn inhibits cell growth.[1]
A primary mechanism of resistance to LSN3213128 is the purine salvage pathway . This pathway allows cells to recycle purines from the degradation of nucleic acids, bypassing the need for de novo synthesis. In the presence of a functional purine salvage pathway, cancer cells can circumvent the effects of LSN3213128 by utilizing exogenous purines, such as hypoxanthine, to produce the necessary nucleotides for survival and proliferation.[1]
Comparison with Pemetrexed: A Multitargeted Antifolate
Pemetrexed is a multitargeted antifolate that inhibits several enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2][3] Its broader mechanism of action provides a valuable point of comparison for understanding resistance.
Mechanisms of resistance to pemetrexed are more varied and can include:
-
Upregulation of Target Enzymes: Increased expression of thymidylate synthase is a common mechanism of resistance to pemetrexed.
-
Altered Drug Transport: Reduced expression of the solute carrier family 19 member 1 (SLC19A1), a folate transporter, can limit pemetrexed uptake and lead to resistance.
-
Activation of Bypass Pathways: The activation of signaling pathways like the PI3K/Akt pathway can promote cell survival and confer resistance to pemetrexed.
-
Enhanced Purine Salvage: Similar to LSN3213128, the purine salvage pathway can also contribute to pemetrexed resistance.
Quantitative Data: Drug Sensitivity in Salvage Proficient vs. Deficient Cells
The following table summarizes the differential sensitivity to LSN3213128 and Pemetrexed in cell lines with and without a functional purine salvage pathway. A lower IC50 value indicates greater sensitivity to the drug.
| Drug | Cell Line | Purine Salvage Status | IC50 (nM) | Reference |
| LSN3213128 | MDA-MB-231met2 | Proficient | 44 | |
| A9 (murine) | Deficient | Not explicitly stated, but growth inhibition was not rescued by hypoxanthine | ||
| Pemetrexed | HCT116 | Proficient | ~20 | |
| HCT116 (HPRT1 knockout) | Deficient | Not available |
Note: Direct comparative IC50 data for both drugs in the same isogenic cell lines (proficient vs. deficient) was not available in the public literature at the time of this guide's compilation. The data presented is from separate studies and serves to illustrate the principle of salvage pathway-mediated resistance.
Experimental Protocols
Cell Viability Assay to Determine IC50 (MTT Assay)
This protocol is used to assess the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., salvage-proficient and -deficient counterparts)
-
Complete cell culture medium
-
LSN3213128 and/or Pemetrexed
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the drug in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Purine Salvage Pathway Activity Assay (Radiolabeled Hypoxanthine Incorporation)
This assay directly measures the activity of the purine salvage pathway by quantifying the incorporation of radiolabeled hypoxanthine into cellular macromolecules.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
[³H]-Hypoxanthine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Radiolabeling: Add [³H]-Hypoxanthine to the culture medium at a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours).
-
Cell Lysis and Precipitation: Wash the cells with cold PBS and lyse them. Precipitate the macromolecules (including DNA and RNA) by adding cold TCA.
-
Scintillation Counting: Wash the precipitate to remove unincorporated radiolabel, dissolve it in a suitable solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content of the cell lysate to determine the rate of hypoxanthine incorporation.
Visualizing Resistance Mechanisms
De Novo Purine Biosynthesis and the Role of LSN3213128
Caption: LSN3213128 inhibits AICARFT in purine synthesis.
The Purine Salvage Pathway as a Resistance Mechanism
Caption: Purine salvage bypasses LSN3213128's effects.
Conclusion
Understanding the potential mechanisms of resistance to novel anticancer agents like LSN3213128 is paramount for the development of effective and durable therapeutic strategies. The purine salvage pathway represents a key vulnerability that can be exploited by cancer cells to evade the effects of AICARFT inhibition. By comparing the resistance profiles of LSN3213128 with established drugs like pemetrexed and utilizing the detailed experimental protocols provided, researchers can better anticipate and counteract resistance, ultimately paving the way for more successful clinical outcomes. This guide serves as a foundational resource for further investigation into the intricate interplay between cancer metabolism and drug resistance.
References
- 1. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate Synthase Expression Determines Pemetrexed Targets and Resistance Development in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - Liang - Translational Lung Cancer Research [tlcr.amegroups.org]
A Comparative Analysis of the In Vivo Toxicity of LSN3213128 and Other Antifolates
For researchers, scientists, and drug development professionals, understanding the in vivo toxicity profile of novel antifolate agents is paramount for preclinical and clinical development. This guide provides a comparative overview of the in vivo toxicity of LSN3213128, a novel and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with the established antifolates, methotrexate and pemetrexed. The information is based on available preclinical data, primarily from murine models.
Executive Summary
Antifolates are a cornerstone of chemotherapy, targeting the folate metabolic pathway essential for cell proliferation. While effective, their clinical utility is often limited by significant in vivo toxicity. LSN3213128 is a next-generation, orally bioavailable antifolate that has demonstrated potent anti-tumor activity in preclinical models. This guide synthesizes available in vivo toxicity data for LSN3213128 and compares it with methotrexate and pemetrexed, highlighting key differences in toxicity profiles and the experimental conditions under which these were observed.
Comparative In Vivo Toxicity Data
The following table summarizes the available quantitative in vivo toxicity data for LSN3213128, methotrexate, and pemetrexed in mice. It is crucial to note that these data are derived from various studies with different experimental designs, including different routes of administration and dosing schedules, which can significantly impact toxicity outcomes.
| Compound | Animal Model | Route of Administration | Dosing Schedule | Key Toxicity Findings |
| LSN3213128 | Mice | Oral | Daily/Twice Daily | Efficacy demonstrated at doses of 10, 30, 60, and 100 mg/kg. Increased toxicity observed in rodents on a low folate diet. Specific MTD and LD50 data are not publicly available.[1] |
| Methotrexate | Mice | Oral | Single Dose | LD50: 146 mg/kg.[2] |
| Mice | Intraperitoneal | Single Dose | LD50: 40 mg/kg.[2] | |
| Mice (5-week-old) | Not Specified | Single Dose | LD50: 59 mg/kg.[3] | |
| Mice (16-week-old) | Not Specified | Single Dose | LD50: 284 mg/kg.[3] | |
| Mice | Daily | 3-6 mg/kg | Lethal; caused hematopoietic and gastrointestinal damage. | |
| Pemetrexed | Mice | Intravenous | Weekly for 4 weeks | MTD exceeded at 300 mg/kg. Doses up to 270 mg/kg were tolerated, causing testicular and prostate atrophy. |
| Mice | Intraperitoneal | Weekly | Tolerated at 944 mg/m². | |
| Mice | Intraperitoneal | Every other day for 2 weeks | Minimal renal effects observed at 10 mg/kg. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and comparison of toxicity data. Below are summaries of the experimental protocols from the cited studies.
LSN3213128: In Vivo Efficacy and Pharmacokinetics
-
Objective: To evaluate the anti-tumor activity and pharmacokinetic profile of LSN3213128.
-
Animal Model: Athymic nude mice bearing human tumor xenografts (e.g., triple-negative breast cancer, lung cancer).
-
Drug Administration: LSN3213128 was administered orally at doses ranging from 10 to 100 mg/kg, typically on a daily or twice-daily schedule.
-
Toxicity Assessment: While the primary focus was on anti-tumor efficacy, the studies noted increased toxicity when mice were maintained on a low-folate diet, suggesting that the safety margin of LSN3213128 is influenced by dietary folate levels. Specific parameters for toxicity monitoring (e.g., body weight changes, clinical signs, hematology, clinical chemistry, and histopathology) were not detailed in the available abstracts.
Methotrexate: Acute and Chronic Toxicity Studies
-
Objective: To determine the lethal dose (LD50) and characterize the acute and chronic toxicity of methotrexate.
-
Animal Model: Mice of varying ages and strains (e.g., C57BL/6, DBA/2, C3H).
-
Drug Administration:
-
Acute Toxicity (LD50): Single doses were administered orally or intraperitoneally.
-
Chronic Toxicity: Daily intraperitoneal injections of 0.25 to 6.3 mg/kg were administered five times a week for up to 18 months.
-
-
Toxicity Assessment:
-
Acute: Mortality was the primary endpoint for LD50 determination.
-
Chronic: Assessments included survival, clinical signs (e.g., diarrhea), and histopathological examination of various tissues including skin, heart, lungs, thymus, lymph nodes, spleen, gastrointestinal tract, liver, pancreas, adrenal glands, kidneys, testes, brain, and bone marrow.
-
Pemetrexed: Subchronic Intravenous Toxicity Study
-
Objective: To compare the toxicity of different formulations of pemetrexed.
-
Animal Model: CD-1 mice.
-
Drug Administration: Pemetrexed was administered intravenously as a slow bolus injection once weekly for four weeks at doses of 90 or 270 mg/kg.
-
Toxicity Assessment: The study was conducted under Good Laboratory Practice (GLP) conditions. Endpoints included mortality, clinical observations, body weight, and macroscopic and histopathological evaluation of tissues. The study identified a dose exceeding the Maximum Tolerated Dose (MTD) at 300 mg/kg and characterized target organ toxicities.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of antifolates and a general workflow for in vivo toxicity studies, the following diagrams are provided.
Caption: Mechanism of action of LSN3213128, methotrexate, and pemetrexed.
Caption: General workflow for an in vivo toxicity study in mice.
Discussion
A direct comparison of the in vivo toxicity of LSN3213128, methotrexate, and pemetrexed is challenging due to the variability in experimental designs across the available studies. However, some key distinctions can be drawn.
LSN3213128 , as a highly selective AICARFT inhibitor, is anticipated to have a more targeted mechanism of action compared to methotrexate and pemetrexed, which inhibit multiple enzymes in the folate pathway. This selectivity may translate to a different and potentially more favorable toxicity profile. The observation that its toxicity is exacerbated by low folate levels suggests that folate supplementation could be a strategy to mitigate adverse effects, a clinical practice already established for pemetrexed. The lack of publicly available MTD or LD50 data for LSN3213128 precludes a quantitative comparison of its acute toxicity with the other antifolates. The reported oral efficacy studies at doses up to 100 mg/kg suggest a reasonable therapeutic window.
Methotrexate exhibits significant acute toxicity, with LD50 values that are influenced by the age of the animals and the route of administration. Its chronic administration at low doses leads to severe hematopoietic and gastrointestinal toxicity, which are well-known dose-limiting toxicities in the clinic.
Pemetrexed appears to be better tolerated in single high doses in mice compared to methotrexate, with a weekly intravenous MTD of over 270 mg/kg. The primary dose-limiting toxicities in the 4-week mouse study were related to male reproductive organs. This differs from the primary toxicities of methotrexate, suggesting different target organs for their adverse effects in preclinical models.
Conclusion
Based on the available preclinical data, LSN3213128 is a promising novel antifolate with a distinct mechanism of action. While a definitive comparison of its in vivo toxicity with methotrexate and pemetrexed is limited by the lack of standardized, head-to-head studies, the initial findings suggest a manageable safety profile that is influenced by folate status. Further comprehensive preclinical toxicology studies on LSN3213128, including the determination of MTD and LD50 under various conditions, will be crucial for its continued development and for accurately positioning it relative to existing antifolate therapies. Researchers should consider the differences in target enzyme inhibition, route of administration, and dosing schedules when comparing the toxicity profiles of these compounds.
References
Validating LSN 3213128-Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LSN 3213128-induced apoptosis in cancer cells, alongside alternative apoptosis-inducing agents. Due to the limited publicly available data on the direct apoptotic effects of this compound, this guide leverages information on its mechanism of action and draws comparisons with the well-characterized antifolate drug, Pemetrexed, and the general apoptosis inducer, Staurosporine.
Comparative Analysis of Apoptosis Induction
The following table summarizes the available quantitative data on the apoptotic effects of this compound and its comparators. Data for this compound and Pemetrexed on specific apoptosis assays in the MDA-MB-231 breast cancer cell line is limited in the public domain. The data for Staurosporine is provided as a benchmark for apoptosis induction in this cell line.
| Agent | Target/Mechanism | Cell Line | Assay | Result | Reference |
| This compound | AICARFT Inhibitor | MDA-MB-231 | Growth Inhibition (IC50) | 85 nM | [1][2] |
| MDA-MB-231 | Apoptosis Assays | Data not publicly available | |||
| Pemetrexed | Multi-targeted antifolate (inhibits TS, DHFR, GARFT, and AICARFT) | NSCLC cells | Annexin V/PI | Increased apoptosis | [3] |
| NSCLC cells | Caspase-3 Activity | Increased activity | [4] | ||
| MDA-MB-231 | Apoptosis Assays | Data not publicly available | |||
| Staurosporine | Broad-spectrum protein kinase inhibitor | MDA-MB-231 | Annexin V/PI | 35% apoptotic cells | [5] |
| MDA-MB-231 | Cell Mortality | 84.1% mortality at 0.5 µM (48h) | |||
| MDA-MB-231 | Western Blot | Decreased Bcl-2 expression |
Note: The lack of direct quantitative data for this compound-induced apoptosis highlights a key area for future research to fully characterize its mechanism of cell death.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for apoptosis validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and culture overnight.
-
Treat cells with the desired concentrations of this compound, Pemetrexed, or Staurosporine for the indicated time. Include a vehicle-treated control group.
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a luminescent signal that is proportional to the amount of caspase activity.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the compounds as described above.
-
After treatment, add the Caspase-Glo® 3/7 reagent directly to each well.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Western Blot Analysis for Bcl-2 and Bax
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Protocol:
-
Treat and harvest cells as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of extracellular matrix in regulation of staurosporine-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for LSN 3213128
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for LSN 3213128, a selective antifolate with antitumor activity.
While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is imperative to follow established laboratory protocols for chemical waste management to maintain a safe working environment.[1] Adherence to these guidelines minimizes risks and ensures compliance with institutional and regulatory standards.
Summary of this compound Properties
A clear understanding of the chemical's properties is the first step in its safe management. The table below summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide |
| CAS Number | 1941211-99-9 |
| Molecular Formula | C17H16FN3O4S2 |
| Molecular Weight | 409.46 g/mol |
| Appearance | Solid. Off-white to pink. |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 2 years; -20°C for 1 year |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for the disposal of non-hazardous solid chemical waste from laboratory settings. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[2][3]
1. Waste Identification and Segregation:
-
Characterize the Waste: Confirm that the waste is solely this compound and is not mixed with any hazardous substances. If it is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste.
-
Segregate: Keep this compound waste separate from other chemical waste streams, especially from hazardous materials.[4]
2. Preparing for Disposal:
-
Container Selection: Use a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable option if it is in good condition.[5]
-
Labeling: Clearly label the waste container as "this compound Waste (Non-Hazardous)". Include the full chemical name and CAS number. Ensure the label is legible and securely attached.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
3. Disposal of Unused or Expired this compound:
-
Solid Waste: For solid this compound that is unused or has expired, it should be collected in the labeled waste container.
-
Consult EHS: Before final disposal, contact your institution's EHS office. They will provide guidance on whether the non-hazardous solid can be disposed of in the regular trash or if it needs to be collected by their personnel. Some institutions may require all chemical waste, regardless of hazard classification, to be handled by EHS.
4. Disposal of Empty this compound Containers:
-
Decontamination: If the container held a significant amount of the compound, it is good practice to rinse it with a suitable solvent (e.g., ethanol or water, depending on the residue). The rinsate should be collected and managed as chemical waste.
-
Deface Labels: Before disposing of the empty container in the regular trash, completely remove or deface the original chemical label to prevent confusion.
-
Final Disposal: Once clean and with the label removed, the empty container can typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
Experimental Protocols
As this compound is a research chemical, its use in experiments will generate waste. The disposal of this waste must consider all components of the experimental mixture.
Disposal of Solutions Containing this compound:
-
Aqueous Solutions: If this compound is dissolved in a non-hazardous aqueous buffer, the solution's pH should be neutral (between 6 and 10) before considering drain disposal. However, many institutions prohibit the drain disposal of any chemical waste. Always check with your local EHS for their specific rules on sewer disposal.
-
Solvent-Based Solutions: If this compound is dissolved in a hazardous solvent (e.g., DMSO), the entire solution must be treated as hazardous waste. It should be collected in a designated, properly labeled hazardous waste container for pickup by EHS.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.
Disposal decision workflow for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
